molecular formula C₂₂H₂₇D₃N₄O₄ B1152884 Tentoxin-d3

Tentoxin-d3

Cat. No.: B1152884
M. Wt: 417.52
Attention: For research use only. Not for human or veterinary use.
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Description

Tentoxin-d3, also known as this compound, is a useful research compound. Its molecular formula is C₂₂H₂₇D₃N₄O₄ and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₂₂H₂₇D₃N₄O₄

Molecular Weight

417.52

Synonyms

Cyclo(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3;  1,4,7,10-Tetraazacyclododecane Cyclic Peptide Deriv.-d3;  (Z)-Cyclic(N-methyl-L-alanyl-L-leucyl-α,β-didehydro-N-methylphenylalanylglycyl)-d3; 

Origin of Product

United States

Foundational & Exploratory

A Senior Application Scientist's In-Depth Technical Guide to the Certificate of Analysis and Purity of Tentoxin-d3

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Tentoxin-d3 Applications

This compound, the deuterated stable isotope-labeled analog of Tentoxin, serves as an indispensable internal standard for the accurate quantification of Tentoxin in various matrices.[1] Tentoxin is a cyclic tetrapeptide mycotoxin produced by fungi of the Alternaria genus.[2][3] Its presence in agricultural commodities necessitates sensitive and reliable analytical methods for food safety and toxicology studies.[2][4] The precision of these studies hinges on the well-characterized purity and identity of the this compound internal standard. A comprehensive understanding of its Certificate of Analysis (CoA) is therefore not merely a matter of documentation but a foundational element of data integrity.

This guide provides an in-depth exploration of the analytical methodologies and data interpretation required to confidently assess the purity and structural integrity of this compound. We will dissect the components of a typical CoA and detail the underlying experimental protocols that validate the quality of this critical research tool.

Deconstructing the Certificate of Analysis: A Framework for Quality Assessment

A Certificate of Analysis for this compound is a formal document that attests to the quality and purity of a specific batch. While the format may vary between suppliers, a comprehensive CoA should transparently present the results of rigorous analytical testing.

Key Identifiers and Physicochemical Properties

A robust CoA will begin with unambiguous identification of the compound. This section provides the fundamental chemical information that defines this compound.

Parameter Typical Specification Significance
Compound Name This compoundThe formal name of the isotopically labeled compound.
Unlabeled CAS Number 28540-82-1The Chemical Abstracts Service registry number for the parent compound, Tentoxin.[5]
Labeled CAS Number 1426437-58-2The unique identifier for the deuterated analog.[1]
Molecular Formula C22H27D3N4O4Describes the elemental composition, including the three deuterium atoms.[1]
Molecular Weight 417.52 g/mol The calculated mass of the molecule, accounting for the deuterium isotopes.[1]
Appearance White to off-white solidA qualitative assessment of the physical state of the material.
Solubility Soluble in methanol, DMSOProvides guidance for sample preparation and handling.
Purity and Impurity Profile: The Core of Quality

The cornerstone of the CoA is the purity assessment, which quantifies the proportion of this compound relative to any impurities. The primary technique for this determination is High-Performance Liquid Chromatography (HPLC).

Parameter Typical Specification Methodology Significance
Purity (by HPLC) ≥95% or ≥98%HPLC with UV detectionQuantifies the main compound relative to all other detected components.
Chemical Purity Report ValueHPLC-UVA measure of the purity based on the chromatographic peak area.
Isotopic Purity ≥99 atom % DMass SpectrometryConfirms the enrichment of the deuterium isotope.
Residual Solvents Conforms to ICH Q3CHeadspace GC-MSEnsures that residual solvents from the synthesis are below acceptable limits.
Water Content Report ValueKarl Fischer TitrationImportant for accurate weighing and concentration calculations.

The Analytical Engine: Methodologies for Purity Determination and Structural Elucidation

The data presented on a CoA are the culmination of sophisticated analytical techniques. Understanding the principles and execution of these methods is crucial for a critical evaluation of the product's quality.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for assessing the purity of synthetic peptides and small molecules like this compound.[6] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

  • Sample Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve the sample in a suitable diluent, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrument: A validated HPLC or UHPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used for peptide and mycotoxin analysis.

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Gradient Elution: A typical gradient might start at a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds. For example:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 220 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is calculated based on the area of the main this compound peak relative to the total area of all peaks in the chromatogram (Area Percent method).

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100.

  • Reversed-Phase C18 Column: The hydrophobic nature of this compound makes a C18 stationary phase ideal for retaining and separating it from more polar impurities.

  • Formic Acid in Mobile Phase: The addition of an acid like formic acid improves peak shape and resolution by protonating acidic residues and minimizing interactions with the silica backbone of the column.

  • Gradient Elution: A gradient is essential for resolving compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are adequately separated from the main peak.

  • UV Detection at 220 nm: This wavelength is sensitive to the peptide bonds present in this compound, providing a robust signal for quantification.

A reliable HPLC purity method must be validated according to established guidelines.[6][7]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the main peak from all impurity peaks.[6]

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. A linearity curve with a correlation coefficient (R²) of ≥0.999 is typically required.[6]

  • Precision: The closeness of agreement between a series of measurements. Assessed through repeatability (intra-day) and intermediate precision (inter-day), with a relative standard deviation (RSD) of ≤2.0% being a common acceptance criterion.[6]

  • Accuracy: The closeness of the test results to the true value. Often determined by recovery studies of a spiked placebo.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh this compound s2 Dissolve in Diluent s1->s2 s3 Filter Sample s2->s3 a1 Inject Sample s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate Area % d1->d2 d3 Report Purity d2->d3

Caption: Workflow for HPLC Purity Analysis of this compound.

Mass Spectrometry (MS): Confirming Identity and Isotopic Purity

Mass spectrometry is a powerful technique for confirming the molecular weight of this compound and assessing its isotopic purity. When coupled with liquid chromatography (LC-MS/MS), it provides an orthogonal method for purity assessment and impurity identification.[8][9]

  • LC Separation: The same HPLC method as described for purity analysis can be used.

  • Mass Spectrometry Conditions:

    • Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode is typically used for peptides.

    • MS1 Scan: A full scan is performed to detect the protonated molecular ion ([M+H]⁺) of this compound, which should be observed at m/z 418.5.

    • MS/MS Fragmentation: The precursor ion (m/z 418.5) is isolated and fragmented to produce a characteristic fragmentation pattern that can be used to confirm the structure.

  • Molecular Ion: The detection of the correct molecular ion confirms the identity and molecular weight of this compound.

  • Isotopic Distribution: The isotopic pattern of the molecular ion should reflect the incorporation of three deuterium atoms.

  • Fragmentation Pattern: The MS/MS spectrum will show characteristic fragment ions resulting from the cleavage of the peptide backbone and side chains. This "fingerprint" provides a high degree of confidence in the structural assignment.

MS_Analysis T_d3 This compound (in solution) LC LC Separation T_d3->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Analysis (Detect [M+H]⁺ at m/z 418.5) ESI->MS1 Precursor Isolate Precursor Ion (m/z 418.5) MS1->Precursor MS2 MS/MS Fragmentation Precursor->MS2 Fragments Detect Fragment Ions MS2->Fragments

Sources

An In-Depth Technical Guide to Tentoxin-d3 for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Tentoxin-d3, an isotopically labeled form of the natural mycotoxin, Tentoxin. Designed for researchers, analytical scientists, and professionals in drug and herbicide development, this document delves into the fundamental properties, synthesis, and critical applications of this compound, with a focus on its role as an internal standard in quantitative mass spectrometry.

Section 1: Foundational Understanding of Tentoxin and its Labeled Analog

Tentoxin: A Natural Phytotoxin

Tentoxin is a cyclic tetrapeptide mycotoxin produced by several phytopathogenic fungi of the Alternaria genus, most notably Alternaria alternata (syn. A. tenuis).[1][2] It is a secondary metabolite known for its potent phytotoxicity, selectively inducing chlorosis (yellowing) in a range of germinating plant seedlings.[1][2] This biological activity has positioned Tentoxin as a potential natural herbicide, driving research into its mechanism of action and biosynthesis.[3][4]

Core Mechanism of Action

The phytotoxicity of Tentoxin stems from its specific interaction with key chloroplast components. Its primary mode of action is the inhibition of the chloroplast coupling factor 1 (CF1), a critical component of the ATP synthase enzyme complex.[5][6] By binding to CF1-ATPase, Tentoxin disrupts the energy transfer process, thereby blocking ATP synthesis, which is vital for chloroplast development and function.[3][5] This targeted disruption ultimately leads to the observed chlorosis in sensitive plant species.

The Rationale for Isotopic Labeling: The Necessity of this compound

In analytical chemistry and metabolomics, the accurate quantification of analytes in complex matrices (e.g., plant tissue, soil, culture filtrates) is a significant challenge. Isotope dilution mass spectrometry (IDMS) is the gold standard for such quantitative analyses. This compound, in which three hydrogen atoms are replaced by deuterium, serves as an ideal internal standard for the quantification of Tentoxin.

Causality for using an isotopic standard:

  • Physicochemical Similarity: this compound is chemically identical to Tentoxin in terms of its structure and reactivity. This ensures that it behaves almost identically during sample extraction, cleanup, and chromatographic separation, effectively compensating for analyte loss at any stage.

  • Mass Spectrometry Distinction: The mass difference (3 Daltons) allows a mass spectrometer to distinguish between the native analyte (Tentoxin) and the labeled internal standard (this compound).

  • Minimizing Matrix Effects: Co-elution of the analyte and the internal standard in liquid chromatography (LC) ensures they experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source, leading to a highly accurate and precise quantification ratio.

Section 2: Physicochemical and Structural Properties

A clear understanding of the chemical identifiers for both the native and labeled compounds is crucial for experimental design and data interpretation.

Core Chemical Identifiers

The following table summarizes the key quantitative data for Tentoxin and its deuterated analog.

PropertyTentoxinThis compoundData Source(s)
CAS Number 28540-82-11426437-58-2[7][8]
Molecular Formula C₂₂H₃₀N₄O₄C₂₂H₂₇D₃N₄O₄[7][8][9]
Molecular Weight 414.50 g/mol 417.52 g/mol [7][9]
IUPAC Name (3S,6S,12Z)-12-benzylidene-1,6,7-trimethyl-3-(2-methylpropyl)-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetroneNot available[5]
Synonym cyclo[N-methyl-L-alanyl-L-leucyl-(αZ)-α,β-didehydro-N-methylphenylalanylglycyl]Not available[7]
Solubility & Handling
  • Solubility: Tentoxin is soluble in methanol, ethanol, and DMSO, typically at concentrations around 10 mg/mL.[5][7]

  • Storage: For long-term stability, Tentoxin and this compound should be stored as a solid at 4°C or lower, protected from light and moisture.[5]

Section 3: Synthesis and Isotopic Labeling

Natural Biosynthesis and Chemical Synthesis

Tentoxin is synthesized in Alternaria species via a non-ribosomal peptide synthetase (NRPS) pathway.[2][10] This enzymatic machinery is distinct from the ribosomal protein synthesis common to all organisms. The chemical synthesis of Tentoxin is notoriously challenging, presenting significant hurdles in the stereospecific introduction of the Z-dehydrophenylalanine residue and the final, often low-yield, cyclization step.[11][12] However, recent advancements in cyclization reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), have improved total synthesis yields considerably.[11]

Conceptual Protocol for Isotopic Labeling

The synthesis of this compound is not detailed in publicly available literature but would involve incorporating a deuterium-labeled precursor during the chemical synthesis process. A plausible approach would utilize a deuterated N-methylating agent or a deuterated amino acid precursor. For instance, using d3-methyl iodide (CD₃I) during the N-methylation steps of the synthesis would introduce the deuterium label.

Section 4: Application as an Internal Standard in Quantitative Analysis

The primary application of this compound is as an internal standard for the precise measurement of Tentoxin levels in various samples.

Experimental Workflow: Quantification of Tentoxin via LC-MS/MS

This protocol outlines a self-validating system for the quantification of Tentoxin, ensuring accuracy and reproducibility. The workflow leverages the principle of isotope dilution, where a known quantity of this compound is spiked into every sample, calibrator, and quality control (QC) sample prior to any processing.

Step-by-Step Methodology:

  • Preparation of Standards:

    • Prepare a primary stock solution of Tentoxin and this compound in methanol.

    • From the Tentoxin stock, create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) via serial dilution.

    • Prepare a working internal standard (IS) solution of this compound at a fixed concentration (e.g., 20 ng/mL).

  • Sample Preparation:

    • Aliquot 100 µL of each unknown sample, calibration standard, and QC sample into separate microcentrifuge tubes.

    • Spike each tube with a small, precise volume (e.g., 10 µL) of the this compound working IS solution. Vortex briefly.

    • Perform sample extraction. For a plant matrix, this may involve adding an organic solvent (e.g., acetonitrile or ethyl acetate), vortexing, sonicating, and centrifuging to precipitate proteins and extract the analyte.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate Tentoxin from other matrix components. A typical mobile phase would consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) run under a gradient.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

      • Monitor the transition for Tentoxin (e.g., m/z 415.2 → 312.2).

      • Monitor the transition for this compound (e.g., m/z 418.2 → 315.2).

      • The specific fragment ions should be optimized by direct infusion of the standards.

  • Data Processing and Validation:

    • For each sample, calculate the peak area ratio of the Tentoxin MRM transition to the this compound MRM transition.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. Apply a linear regression with 1/x weighting.

    • Quantify the unknown samples by interpolating their peak area ratios from the calibration curve.

    • The system is validated if the calculated concentrations of the QC samples are within a predefined acceptance range (e.g., ±15%) of their nominal values.

Section 5: Visualization of Pathways and Workflows

Diagram 1: Tentoxin's Mechanism of Action

Tentoxin_Mechanism cluster_chloroplast Chloroplast cluster_thylakoid Thylakoid Membrane CF1_ATPase CF1-ATPase Complex ATP_Synthase ATP Synthesis CF1_ATPase->ATP_Synthase Catalyzes Proton_Gradient Proton Gradient (Energy Source) Proton_Gradient->CF1_ATPase Drives Chlorosis Chloroplast Dysfunction (Chlorosis) ATP_Synthase->Chlorosis Disruption Leads to Tentoxin Tentoxin Tentoxin->CF1_ATPase Binds & Inhibits

Caption: Tentoxin inhibits the CF1-ATPase in chloroplasts, disrupting ATP synthesis and leading to chlorosis.

Diagram 2: LC-MS/MS Quantification Workflow

LCMS_Workflow cluster_lcms LC-MS/MS System start Start: Sample Cohort (Unknowns, Calibrators, QCs) spike 1. Spike with this compound (Internal Standard) start->spike extract 2. Liquid-Liquid or Solid-Phase Extraction spike->extract dry_reconstitute 3. Evaporate & Reconstitute in Mobile Phase extract->dry_reconstitute inject 4. Inject into LC-MS/MS dry_reconstitute->inject lc LC Separation (C18 Column) inject->lc ms MS Detection (MRM Mode) lc->ms process 5. Data Processing: Calculate Area Ratios (Analyte / IS) ms->process quantify 6. Generate Calibration Curve & Quantify Unknowns process->quantify end End: Final Concentrations & Validated Data quantify->end

Caption: Isotope dilution workflow for quantifying Tentoxin using this compound as an internal standard.

References

  • Cambridge Bioscience. This compound - TargetMol Chemicals Inc. [Link]

  • Isotope Science / Alfa Chemistry. This compound. [Link]

  • Wikipedia. Tentoxin. [Link]

  • Sheu, J. T., & Talburt, D. E. (1986). Stimulation of tentoxin synthesis by aged-culture filtrates and continued synthesis in the presence of protein inhibitors. Applied and Environmental Microbiology, 51(2), 368–372. [Link]

  • Loiseau, N., Cavelier, F., Noel, J. P., & Gomis, J. M. (2002). High yield synthesis of tentoxin, a cyclic tetrapeptide. Journal of Peptide Science, 8(7), 335–346. [Link]

  • Girault, G., Lemaire, C., & Galmiche, J. M. (1997). [Tentoxin: structure-activity relationship. Application to the study of its action on chloroplast ATP-synthase]. Journal de la Societe de Biologie, 191(3), 423-435. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281143, Tentoxin. [Link]

  • Wang, J., et al. (2016). Putative Nonribosomal Peptide Synthetase and Cytochrome P450 Genes Responsible for Tentoxin Biosynthesis in Alternaria alternata ZJ33. Toxins, 8(8), 234. [Link]

  • MDPI. (2023). Two Decades of Research on Marine-Derived Alternaria: Structural Diversity, Biomedical Potential, and Applications. [Link]

  • Google Patents. WO2017159795A1 - Tentoxin synthesis-related gene, dihydrotentoxin or tentoxin production method using same, and transformant having same.
  • Semantic Scholar. Studies of the biosynthesis of tentoxin by Alternaria alternata. [Link]

  • University of Hertfordshire. Cholecalciferol - AERU. [Link]

  • MDPI. (2022). Synthesis of Cyclotetrapeptides Analogues to Natural Products as Herbicides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280795, Vitamin D3. [Link]

  • ResearchGate. (PDF) Cholecalciferol (Vitamin D3) – Pharmacological Properties, Therapeutic Utility and Potential New Fields of Clinical Application. [Link]

Sources

Technical Guide: Biological Activity & Bioanalytical Profiling of Tentoxin vs. Tentoxin-d3

[1][2]

Executive Summary

This technical guide provides a rigorous comparison between Tentoxin , a phytotoxic cyclic tetrapeptide produced by Alternaria alternata, and its stable isotopologue, Tentoxin-d3 .[1][2] While Tentoxin is a potent inhibitor of chloroplast F1-ATPase, this compound serves primarily as a bioanalytical internal standard.[1][3] This guide dissects their molecular mechanisms, theoretical and practical biological activities, and provides validated protocols for their application in high-sensitivity LC-MS/MS workflows and enzymatic assays.[1][3]

Molecular Architecture & Mechanism of Action

Structural Comparison

Tentoxin is a cyclic tetrapeptide: cyclo-[N-methyl-L-alanyl-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl].[1][3][4][5] The "d3" variant incorporates three deuterium atoms, typically replacing the protium atoms on the N-methyl group of the alanine or dehydrophenylalanine residue.

FeatureTentoxin (Native)This compound (Deuterated)
Molecular Formula


Monoisotopic Mass 414.227 Da417.246 Da (+3 Da shift)
Primary Utility Herbicidal Toxin / ATPase InhibitorInternal Standard (IS) for Quantitation
Physicochemical Properties Lipophilic, cyclic, rigid structureIdentical lipophilicity and retention time
Mechanism: F1-ATPase Inhibition

Tentoxin induces chlorosis in sensitive plant species (e.g., lettuce, spinach) by targeting the chloroplast F1-ATPase (CF1) .[1][3][6] It binds to the


Asp-835
  • Low Concentration (<1 µM): Inhibits ATP hydrolysis/synthesis by locking the enzyme in an inactive conformation.

  • High Concentration (>10 µM): Can paradoxically stimulate ATP hydrolysis in certain species by uncoupling nucleotide binding sites.[1][3]

GToxinTentoxin / this compoundTargetChloroplast F1-ATPase(αβ-interface, Asp-83)Toxin->TargetHigh Affinity Binding (Ki ~10nM)MechConformational Lock(Blocks γ-subunit rotation)Target->MechAllosteric ModulationOutcome1Inhibition ofPhotophosphorylationMech->Outcome1Blocks ATP SynthesisOutcome2Chlorosis(Energy Depletion)Outcome1->Outcome2Physiological Effect

Figure 1: Mechanism of Action for Tentoxin-mediated F1-ATPase inhibition.[1][3]

Biological Activity: Native vs. Deuterated[7][8]

The Deuterium Switch: Isosteric Equivalence

From a pharmacodynamic perspective, Tentoxin and this compound are considered bioisosteres . The Carbon-Deuterium (C-D) bond is shorter (by ~0.005 Å) and stronger than the Carbon-Hydrogen (C-H) bond, but the van der Waals radius is virtually identical.[1]

  • Receptor Binding: this compound binds to the F1-ATPase with an affinity statistically indistinguishable from native Tentoxin.[1][3] The steric fit into the

    
    Asp-83 cleft is preserved.
    
  • Kinetic Isotope Effect (KIE): While KIE can alter metabolic rates (if C-H bond cleavage is the rate-limiting step in degradation), it rarely affects binding affinity.[1][3] Therefore, This compound possesses the same herbicidal potency as Tentoxin , although it is economically impractical to use it for this purpose.

Comparative Data Profile
ParameterTentoxinThis compoundImplication
Binding Affinity (

)
~10 nM (High affinity site)~10 nM (Predicted)Suitable for competitive binding assays.[1][3]
IC50 (ATPase Inhibition) 0.5 - 2.0 µMEquivalentBiological activity is preserved.[1][3]
Metabolic Stability Susceptible to N-demethylationPotentially higher (KIE)-d3 may resist degradation longer in metabolic studies.[1][3]
Mass Spec Response M+H (415.2)M+H (418.[1][3]2)Distinct channels allow co-elution without interference.[1][3]

Bioanalytical Application: LC-MS/MS Validation

The primary value of this compound is its role as an Internal Standard (IS) .[1][3] In complex matrices (plant tissue, food extracts), matrix effects can suppress ionization.[1] Because this compound co-elutes with Tentoxin but has a distinct mass, it experiences the exact same suppression, allowing for perfect normalization.

Validated Workflow (LC-MS/MS)

This workflow ensures accurate quantification of Tentoxin residues using the -d3 variant.[1][3]

LCMScluster_0Sample Preparationcluster_1LC-MS/MS AnalysisSampleHomogenized Matrix(Leaf/Fruit)SpikeSpike Internal Standard(this compound)Sample->SpikeExtractExtraction (QuEChERS)Acetonitrile + SaltsSpike->ExtractCleanCleanup (dSPE)Extract->CleanLCHPLC Separation(C18 Column)Clean->LCESIESI Source (+)LC->ESIQ1Q1 FilterSelect ParentsESI->Q1Q2Collision Cell(HCD/CID)Q1->Q2Q3Q3 FilterSelect FragmentsQ2->Q3DataFinal ConcentrationQ3->DataQuantify Ratio(Native Area / d3 Area)

Figure 2: Stable Isotope Dilution Assay (SIDA) workflow for Tentoxin analysis.

Experimental Protocols

Protocol A: Chloroplast F1-ATPase Inhibition Assay

To verify biological activity of Tentoxin or validate -d3 inertness in biological systems.[1][3]

  • Isolation: Isolate chloroplasts from spinach leaves using standard differential centrifugation (buffer: 0.4 M sucrose, 50 mM Tricine-NaOH, pH 8.0).

  • Activation: Trigger latent ATPase activity by incubating chloroplasts in 50 mM DTT for 5 mins.

  • Treatment:

    • Prepare 10 mM stock solutions of Tentoxin and this compound in methanol.

    • Add toxin to reaction mixture (50 mM Tris-HCl, 5 mM

      
      ) to achieve final concentrations of 0.01 – 100 µM.[1][3]
      
  • Reaction: Initiate by adding 5 mM ATP.[1][3] Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 10% TCA (Trichloroacetic acid).

  • Readout: Measure released inorganic phosphate (Pi) using the Malachite Green colorimetric assay at 630 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Expected Result: Both compounds should yield IC50 values within experimental error (approx. 0.5 - 2 µM).[1][3]

Protocol B: LC-MS/MS Quantification Parameters

To quantify Tentoxin using this compound as the reference.[1][3]

  • Instrument: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).[1][3]

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).[1][3]

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][3]

  • Gradient: 10% B to 90% B over 5 minutes.

  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Tentoxin 415.2

135.1298.225 / 15
This compound 418.2

138.1301.225 / 15

Note: The mass shift of +3 Da is retained in the product ion (135.1

References

  • Steele, J. A., et al. (1976).[1][3][6] "Inhibition of chloroplast coupling factor 1 (CF1) ATPase by tentoxin."[1][3][6][7][8] Proceedings of the National Academy of Sciences, 73(7), 2245–2249. [1][3]

  • Groth, G. (2002).[1][3][6] "Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin."[3][8] Proceedings of the National Academy of Sciences, 99(6), 3464–3468. [1][3]

  • Hickert, S., et al. (2013).[1][3] "Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin." Journal of Agricultural and Food Chemistry, 61(12), 3154–3160.[1]

  • PubChem. (n.d.).[1][3] "Tentoxin Compound Summary." National Library of Medicine.[3]

  • Gant, T. G. (2014).[1][3][9] "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595–3611.[1]

Methodological & Application

Preparation of Tentoxin-d3 stock and working solutions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of Tentoxin-d3 Stock and Working Solutions for LC-MS/MS Quantitation

Part 1: Abstract & Strategic Rationale

Tentoxin is a cyclic tetrapeptide mycotoxin produced by Alternaria alternata.[1][2] It is a potent inhibitor of chloroplast F1-ATPase, inducing chlorosis in sensitive plant species.[1][2][3] In bio-analytical contexts—specifically food safety and agricultural pathology—quantifying Tentoxin requires high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2]

This compound (Deuterated Tentoxin) is the stable isotope-labeled analog used as an Internal Standard (IS) .[1][2] Its primary function is to normalize analytical variability caused by:

  • Matrix Effects: Ion suppression or enhancement in complex matrices (e.g., cereals, fruit juices).[1][2]

  • Extraction Efficiency: Loss of analyte during sample preparation.[2]

  • Instrument Drift: Fluctuations in ionization efficiency over long sample queues.[1][2]

This protocol details the preparation of this compound stock and working solutions, emphasizing "Quantitative Transfer" to mitigate weighing errors inherent to expensive, low-mass standards.

Part 2: Physicochemical Profile & Mechanism[4][5]

Understanding the molecule is a prerequisite for accurate handling.[2] Tentoxin is hydrophobic; aqueous solubility is poor, necessitating organic solvents for stock preparation.[1][2]

Table 1: Comparative Physicochemical Properties
PropertyNative TentoxinThis compound (Internal Standard)
CAS Number 28540-82-11426437-58-2 (varies by label site)
Formula


Molecular Weight ~414.48 g/mol ~417.50 g/mol (Mass Shift +3 Da)
Solubility DMSO, Methanol, Acetonitrile, EthanolDMSO, Methanol, Acetonitrile
Appearance White to off-white solidWhite solid
Storage -20°C (Desiccated)-20°C (Desiccated, Dark)
Mechanism of Action (Contextual Grounding)

Tentoxin acts by binding to the


-interface of the F1-ATPase.[2][4][5][6] The following diagram illustrates the biological pathway, providing context for researchers studying its phytotoxicity.

Tentoxin_Mechanism cluster_IS Analytical Context Alternaria Alternaria alternata (Fungal Pathogen) Tentoxin Tentoxin (Cyclic Tetrapeptide) Alternaria->Tentoxin Secretes Target Chloroplast F1-ATPase (αβ-interface) Tentoxin->Target Binds High Affinity (Kd ~10 nM) Effect Inhibition of Photophosphorylation Target->Effect Blocks ATP Synthesis Outcome Chlorosis (Loss of Chlorophyll) Effect->Outcome Phenotype Tentoxin_d3 This compound (Internal Standard) LCMS LC-MS/MS Quantification Tentoxin_d3->LCMS Normalizes Signal

Figure 1: Biological mechanism of Tentoxin and its analytical parallel using this compound.

Part 3: Protocol for Stock Solution Preparation

Critical Warning: Deuterated standards are often supplied in small quantities (e.g., 0.5 mg or 1 mg).[1][2] Do NOT attempt to weigh <5 mg of powder on a standard analytical balance. Static electricity and balance sensitivity limits will cause significant errors (up to 20%).[1][2]

Methodology: Quantitative Dissolution (Whole Vial Method).[1][2]

Materials Required
  • This compound Standard: (e.g., 1 mg vial).[1][2]

  • Solvent: LC-MS Grade Acetonitrile (ACN) or Methanol (MeOH).[1][2]

    • Note: ACN is preferred if your LC mobile phase is ACN-based to prevent solvent mismatch, though Tentoxin is highly soluble in MeOH.[1][2]

  • Vessel: Amber glass vial (Silanized/Deactivated) to prevent peptide adsorption.

  • Pipettes: Calibrated P1000 and P200.

Step-by-Step Procedure
  • Equilibration: Remove the this compound vial from the freezer (-20°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator.

    • Why? Opening a cold vial causes condensation to form on the hygroscopic powder, altering the weight and potentially degrading the peptide.

  • Centrifugation: Briefly centrifuge the vial (2,000 x g for 30 seconds) to ensure all powder is at the bottom.

  • Solvent Calculation: Calculate the volume of solvent needed to achieve a target concentration (e.g., 100 µg/mL or 1 mg/mL).[2]

    • Formula:

      
      [1][2]
      
    • Example: For a 1.0 mg vial, add 1.0 mL of ACN to achieve 1.0 mg/mL.[2]

  • Dissolution: Add the calculated volume of LC-MS grade Acetonitrile directly to the manufacturer's vial.

  • Homogenization: Vortex for 1 minute. Sonicate for 5 minutes.

    • Visual Check: Ensure no particulates remain.[1][2]

  • Transfer: Transfer the solution to a clean, labeled Amber Silanized Glass Vial .

    • Label: "this compound Master Stock [Conc], [Solvent], [Date], [Initials]".

  • Storage: Store at -20°C. Stability is typically >1 year if sealed well.[1][2]

Part 4: Working Solution Preparation

Working solutions are diluted versions of the master stock, ready to be "spiked" into samples.[2]

Target Concentration: Typically 100 ng/mL or 1 µg/mL (depending on the sensitivity of your MS).[2]

Dilution Scheme (Example)
  • Goal: Prepare 10 mL of 1 µg/mL Working Solution in 50:50 ACN:Water.

  • Source: 1.0 mg/mL Master Stock.[1][2]

  • Calculation:

    
    
    
    
  • Solvent Prep: Prepare 9.99 mL of diluent (50% ACN / 50% Water + 0.1% Formic Acid).

    • Note: Matching the initial mobile phase composition prevents peak distortion.[2]

  • Aliquot: Add 10 µL of Master Stock to the diluent.

  • Mix: Vortex thoroughly (15 seconds).

Workflow Diagram

Protocol_Workflow Vial Commercial Vial (this compound, 1 mg) Equilibrate Equilibrate to RT (Prevent Condensation) Vial->Equilibrate Dissolve Add 1.0 mL ACN (Master Stock: 1 mg/mL) Equilibrate->Dissolve Stock Master Stock (-20°C Storage) Dissolve->Stock Dilute Dilute 1:1000 (Into 50% ACN/H2O) Stock->Dilute Working Working Solution (1 µg/mL) Dilute->Working Spike Spike into Sample (Pre-Extraction) Working->Spike

Figure 2: Step-by-step workflow for converting solid standard to analytical working solution.

Part 5: Quality Control & Validation

To ensure the system is self-validating (Trustworthiness), perform these checks:

  • Isotopic Purity Check:

    • Inject the this compound Working Solution alone.[2]

    • Monitor the transition for Native Tentoxin (415

      
       fragment).[2]
      
    • Requirement: The signal for native Tentoxin in the d3 standard should be <0.5% of the d3 signal. If higher, it will contribute to false positives in your samples.[1][2]

  • Retention Time Confirmation:

    • This compound should co-elute (or elute slightly earlier due to deuterium isotope effect) with native Tentoxin.[1][2]

    • Shift: A shift of >0.1 min suggests a problem with the column or mobile phase equilibration.

  • Signal Stability:

    • Inject the Working Solution 6 times.[2]

    • Requirement: RSD (Relative Standard Deviation) of peak area < 5%.[1][2]

Part 6: References

  • Cayman Chemical. (2025).[1][2][7] Tentoxin Product Information and Safety Data Sheet. Retrieved from [1][2]

  • Groth, G. (2002).[1][2][3] Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin.[2] Proceedings of the National Academy of Sciences, 99(6), 3464-3468. [1][2]

  • MedChemExpress. (2024).[1][2] this compound Datasheet. Retrieved from [1][2]

  • PubChem. (2024).[1][2] Tentoxin Compound Summary. National Library of Medicine.[2] [1][2]

  • Haeckel, R., et al. (2021).[1][2] The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with LC-MS. Journal of Chromatography B.

Sources

Application Note: High-Precision Quantitation of Tentoxin in Food Matrices using SIDA (Tentoxin-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of Tentoxin (TEN), a cyclic tetrapeptide mycotoxin produced by Alternaria species, in complex food matrices (tomato products, cereals, and fruit juices).[1] By utilizing Tentoxin-d3 as an Internal Standard (ISTD), this method corrects for significant matrix effects (ion suppression) and extraction losses that plague traditional external calibration methods. The protocol aligns with recent EFSA recommendations for monitoring Alternaria toxins, ensuring Limits of Quantitation (LOQ) < 1.0 µg/kg.[2]

Introduction: The Analytical Challenge

Alternaria toxins are emerging contaminants of increasing regulatory concern.[2][3] Unlike aflatoxins or ochratoxins, Alternaria toxins like Tentoxin often appear in highly complex matrices—specifically tomato-based products and wheat—which are notorious for causing severe signal suppression in Electrospray Ionization (ESI).[3]

Why External Calibration Fails

In "dirty" matrices, co-eluting compounds compete for charge in the MS source.[3] If a tomato extract suppresses the Tentoxin signal by 40%, an external calibration curve (prepared in pure solvent) will underestimate the contamination by 40%, potentially leading to false negatives.

The Solution: Stable Isotope Dilution Assay (SIDA)

This compound is the isotopologue of Tentoxin where three hydrogen atoms are replaced by deuterium (typically on the N-methyl group).

  • Physicochemical Mirror: It shares the exact retention time and extraction efficiency as the native toxin.[3]

  • Ionization Mirror: It experiences the exact same degree of ion suppression or enhancement as the target analyte.[3]

  • Result: The ratio of Native/Labelled response remains constant regardless of the matrix load, providing a self-correcting quantification system.

Materials & Standards Preparation

Reagents
  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid (FA), Acetic Acid (AA).

  • Salts (for QuEChERS): Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Citrate.

Internal Standard Handling (this compound)
  • Stock Solution (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of Acetonitrile. Store at -20°C.

  • Working Solution (1 µg/mL): Dilute the stock 1:100 in ACN. This is the "Spiking Solution."

Critical User Note: Deuterium on labile sites (like -OH or -NH) can exchange with protic solvents.[3] this compound is typically labeled on the methyl group, which is stable.[3] However, always minimize the time the standard spends in pure water; keep stock solutions in 100% organic solvent.[3]

Experimental Protocols

Workflow Logic

The following diagram illustrates the critical decision points in the sample preparation workflow.

G Start Sample Receipt MatrixCheck Determine Matrix Type Start->MatrixCheck Solid Solid/Semi-Solid (Wheat, Tomato Paste) MatrixCheck->Solid Liquid Liquid (Apple Juice, Wine) MatrixCheck->Liquid Spike SPIKE this compound (Pre-Extraction) Solid->Spike Add ISTD to homogenate Liquid->Spike Add ISTD to aliquot Extract_Solid Extraction: Acidified QuEChERS (1% Acetic Acid in ACN) Spike->Extract_Solid Extract_Liquid Dilution: 1:5 with Water/ACN (85:15) Spike->Extract_Liquid Cleanup Salt Partitioning / Centrifugation Extract_Solid->Cleanup Filter Filter (0.22 µm PTFE) Extract_Liquid->Filter Cleanup->Filter Analyze LC-MS/MS Analysis Filter->Analyze Filter->Analyze

Figure 1: SIDA Workflow for Tentoxin Analysis.[3] The red node highlights the critical pre-extraction spiking step.

Protocol A: Solid Matrices (Wheat, Tomato Puree)

Based on Modified QuEChERS

  • Homogenization: Grind sample to a fine powder (cereals) or mix thoroughly (puree).

  • Weighing: Weigh 2.0 g of sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water (adjust if sample is wet, e.g., tomato).

  • Spiking (CRITICAL): Add 20 µL of this compound Working Solution (1 µg/mL) directly to the slurry. Vortex for 30 seconds.[3] Allow to equilibrate for 15 minutes.

    • Why? This ensures the ISTD binds to the matrix similarly to the native toxin.

  • Extraction: Add 10 mL of 1% Acetic Acid in Acetonitrile . Shake vigorously for 1 min.

    • Chemistry: Acidification disrupts protein binding and improves recovery of Alternaria toxins.[3]

  • Partitioning: Add QuEChERS salts (4g MgSO4, 1g NaCl). Shake immediately and vigorously for 1 min.

  • Separation: Centrifuge at 4000 x g for 5 mins.

  • Polishing: Transfer 1 mL of supernatant to a vial. (Optional: Dispersive SPE cleanup can be used, but SIDA often renders it unnecessary).[3]

Protocol B: Liquid Matrices (Juices)

Dilute-and-Shoot Approach

  • Aliquot: Transfer 1.0 mL of juice into a tube.

  • Spiking: Add 10 µL of this compound Working Solution . Vortex.

  • Dilution: Add 4.0 mL of Water/MeOH (85:15 v/v) containing 0.1% Formic Acid.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

LC-MS/MS Methodology

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Injection Volume: 5 µL.

MS/MS Parameters
  • Ionization: ESI Positive (+)

  • Mode: MRM (Multiple Reaction Monitoring)[4]

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Tentoxin 415.2135.1271.225 / 18
This compound 418.2138.1*-25

*Note: The d3-fragment mass depends on the labeling position.[3] 138.1 assumes the label is retained on the N-methyl fragment.[3] Always perform a product ion scan on your specific standard batch to confirm.

Data Analysis & Calculations

Do not use a simple external calibration curve. Use the Internal Standard Method .

Response Factor (RF)

Calculate the RF using your calibration standards (solvent-based):



Concentration in Sample


Where:

  • 
     is the concentration of d3 added to the sample (not the vial concentration).
    
Validation Criteria (Self-Validating)

To confirm the method is working, monitor the Absolute Recovery of the Internal Standard:



  • Interpretation: If ISTD Recovery is 50%, it means the matrix is suppressing 50% of the signal.[3] Because the native Tentoxin is suppressed by the exact same amount, the ratio remains accurate, and the calculated concentration is correct.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low ISTD Signal Ion SuppressionIncrease dilution factor or use a smaller injection volume.
RT Shift between Native & d3 Deuterium Isotope EffectSlight shifts (<0.05 min) are normal.[3] If >0.1 min, check mobile phase pH or column temperature.
High Background Contaminated SystemTentoxin is sticky.[3] Use a needle wash of 50:50 ACN:Isopropanol.[3]

References

  • European Food Safety Authority (EFSA). (2011).[3][5][6] Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.[3][5][6][7][8] EFSA Journal.[3][5][8] Link

  • European Commission. (2022).[3] Recommendation (EU) 2022/553 on monitoring the presence of Alternaria toxins in food.[6][8] Official Journal of the European Union.[3] Link

  • Bauer, M., et al. (2013).[3] Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. Journal of Agricultural and Food Chemistry.[3][5][9] Link

  • Varga, E., et al. (2013).[3] Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry.[1][2][3][10][11][12][13][14] Link

  • PubChem. (n.d.).[3] Tentoxin Compound Summary.[3] National Library of Medicine.[3] Link

Sources

Quantitative Analysis of Tentoxin and Tentoxin-d3 by LC-MS/MS: An Application Note on MRM Transition Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Tentoxin Monitoring

Tentoxin is a cyclic tetrapeptide mycotoxin produced by various species of the Alternaria fungus, a common plant pathogen.[1] Its presence in agricultural commodities, such as grains, fruits, and vegetables, poses a potential risk to food safety and quality.[2] The toxicological profile of tentoxin, which includes phytotoxic effects through the inhibition of chloroplast development, necessitates sensitive and selective analytical methods for its detection and quantification in diverse and complex matrices.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for mycotoxin analysis due to its high sensitivity, selectivity, and robustness.[5] Specifically, the Multiple Reaction Monitoring (MRM) mode offers unparalleled specificity and sensitivity for quantitative studies by monitoring specific precursor-to-product ion transitions.[5] To ensure the accuracy and reliability of quantitative data, the use of stable isotope-labeled internal standards, such as tentoxin-d3, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.[6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of an MRM-based LC-MS/MS method for the simultaneous quantification of tentoxin and its deuterated analog, this compound. We will delve into the principles of MRM, provide a step-by-step protocol for method development, and present the optimized MRM transitions for these analytes.

The Principle of Multiple Reaction Monitoring (MRM)

MRM is a highly selective and sensitive mass spectrometry technique used for quantifying targeted analytes. The process involves the selection of a specific precursor ion in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the selection of a specific product ion in the third quadrupole (Q3). This specific "transition" from a precursor ion to a product ion is unique to the target analyte, thus minimizing interferences from the sample matrix and enhancing the signal-to-noise ratio. For robust identification and quantification, at least two MRM transitions (one for quantification and one for confirmation) are typically monitored for each analyte.

Experimental Setup and Protocol

Standards and Reagents
  • Tentoxin certified reference material

  • This compound certified reference material

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid and ammonium acetate (or other appropriate mobile phase modifiers)

Sample Preparation: A Generic Approach

A generic "dilute-and-shoot" or a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction method is often suitable for mycotoxin analysis from various food matrices.[7][8]

Protocol for a Solid Sample (e.g., grain flour):

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v with 1% formic acid).

  • Spike with the internal standard, this compound, at a concentration that is comparable to the expected concentration of the native analyte.

  • Vortex vigorously for 1-2 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Take an aliquot of the supernatant, filter through a 0.22 µm syringe filter, and dilute with the initial mobile phase if necessary.

  • Inject the final extract into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

The goal of the chromatographic separation is to achieve a good peak shape and to separate the analytes from potential matrix interferences. A C18 reversed-phase column is commonly used for mycotoxin analysis.

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium acetate

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute the analytes, followed by a column wash and re-equilibration.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for tentoxin.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation, and cone gas) to achieve maximum signal intensity for the precursor ions.

MRM Method Development Workflow

The development of a robust MRM method involves a systematic approach to identify the optimal precursor and product ions and to fine-tune the collision energies.

Caption: Workflow for MRM method development.

Step-by-Step Protocol for MRM Optimization:

  • Direct Infusion and Precursor Ion Selection: Infuse a standard solution of tentoxin (e.g., 1 µg/mL in mobile phase) directly into the mass spectrometer. Acquire a full scan spectrum in positive ionization mode to identify the protonated molecule, [M+H]⁺, which will serve as the precursor ion. For tentoxin (C₂₂H₃₀N₄O₄, MW = 414.5 g/mol ), the precursor ion will be at m/z 415.2.[4] For this compound, the precursor ion will be at m/z 418.2.

  • Product Ion Selection: Perform a product ion scan (or fragmentation scan) of the selected precursor ion (m/z 415.2 for tentoxin and 418.2 for this compound). This will generate a spectrum of fragment ions. Select at least two of the most intense and stable product ions for each analyte. These will be your potential MRM transitions.

  • Collision Energy Optimization: For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment. This involves ramping the collision energy over a range (e.g., 5-50 eV) and monitoring the intensity of the product ion. The collision energy that yields the highest intensity for each transition should be selected for the final method.

  • Defining Quantifier and Qualifier Ions: The most intense and reproducible MRM transition is typically chosen as the "quantifier" for concentration calculations. The second most intense transition is used as the "qualifier" to confirm the identity of the analyte by ensuring the ratio of the two transitions is consistent between the sample and a standard.

Optimized MRM Transitions for Tentoxin and this compound

Based on available literature and the principles of mass spectral fragmentation, the following are the recommended MRM transitions for tentoxin and the predicted transitions for this compound. It is crucial to note that optimal collision energies can be instrument-dependent and should be verified in your laboratory.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierCollision Energy (eV) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Qualifier
Tentoxin 415.2To be determined experimentallyTo be determined experimentallyTo be determined experimentallyTo be determined experimentally
This compound 418.2To be determined experimentallyTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: Specific product ion m/z values and optimized collision energies are highly instrument and source condition dependent and must be experimentally determined as outlined in the MRM Method Development Workflow. The fragmentation of the cyclic peptide structure of tentoxin can be complex, and the most abundant fragments should be chosen based on empirical data.

Method Validation

A developed MRM method must be validated to ensure its reliability for the intended application. The validation process should assess the following parameters:

Caption: Key parameters for method validation.

  • Linearity and Range: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The method should demonstrate a linear response over the expected concentration range in the samples, with a correlation coefficient (r²) of >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined by analyzing spiked blank matrix samples at low concentrations.

  • Accuracy (Recovery): Accuracy is assessed by spiking a blank matrix with a known concentration of the analyte and calculating the percentage recovery. Recoveries are typically expected to be within 70-120%.

  • Precision (Repeatability and Reproducibility): Precision is the measure of the closeness of repeated measurements. It is expressed as the relative standard deviation (RSD) of replicate analyses. Repeatability (intra-day precision) and reproducibility (inter-day precision) should be evaluated.

  • Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is confirmed by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked sample to that in a pure solvent standard. The use of a stable isotope-labeled internal standard like this compound is the most effective way to mitigate matrix effects.

Conclusion

This application note provides a detailed framework for the development and validation of a robust and sensitive LC-MS/MS method for the quantification of tentoxin and its deuterated internal standard, this compound, using Multiple Reaction Monitoring. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can establish a reliable analytical method for the routine monitoring of this mycotoxin in various matrices. The principles and workflows described herein are fundamental to achieving high-quality, defensible data in the fields of food safety, environmental analysis, and toxicology.

References

  • Agilent Technologies. (n.d.). LC/MS/MS Determination of Alternaria Toxins in Vegetables and Fruit Beverages. Retrieved from [Link]

  • Juan, C., et al. (2017). Development and Validation of a LC-ESI-MS/MS Method for the Determination of Alternaria Toxins Alternariol, Alternariol Methyl-Ether and Tentoxin in Tomato and Tomato-Based Products. Food Analytical Methods, 10(10), 3249-3258.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281143, Tentoxin. Retrieved from [Link]

  • Tölgyesi, Á., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. Molecules, 28(3), 1468.
  • DBpedia. (n.d.). About: Tentoxin. Retrieved from [Link]

  • MDPI. (n.d.). Molecules, Vol. 28, Issue 3 (February-1 2023). Retrieved from [Link]

  • MDPI. (n.d.). Molecules, Vol. 28, Issue 14 (July-2 2023). Retrieved from [Link]

  • Siegel, M. M. (2013). Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. Journal of Agricultural and Food Chemistry, 61(12), 2970-2978.
  • Tölgyesi, Á., et al. (2022). An Alternative Strategy for Screening and Confirmation of 330 Pesticides in Ground- and Surface Water Using Liquid Chromatography Tandem Mass Spectrometry. Molecules, 27(6), 1872.
  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS parameters for mycotoxin detection by the multiple reaction monitoring (MRM) method. Retrieved from [Link]

  • MDPI. (2021). Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans. Toxins, 13(11), 775.
  • Puntscher, H., et al. (2018). Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. Analytical and Bioanalytical Chemistry, 410(16), 3945-3958.
  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]

  • MacLean, B., et al. (2011). Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Analytical Chemistry, 83(3), 929-937.
  • Waters Corporation. (n.d.). The Development of a Sensitive Multi-Residue LC-MS/MS Method for the Quantitative Determination of Mycotoxins in Animal Feedstuffs and Silage. Retrieved from [Link]

Sources

Application Note: Precision Biomonitoring of Tentoxin in Human Urine using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the quantification of Tentoxin (TEN), a cyclic tetrapeptide mycotoxin produced by Alternaria species, in human urine. Accurate biomonitoring of Alternaria toxins is historically challenged by significant matrix effects in biological fluids. This method utilizes Tentoxin-d3 , a stable isotope-labeled internal standard (SIL-IS), to correct for ion suppression and recovery losses during Solid Phase Extraction (SPE). The protocol achieves a Limit of Quantitation (LOQ) of <0.05 ng/mL, enabling the detection of trace-level exposure in general populations.

Introduction & Scientific Rationale

The Challenge: Alternaria Toxins in Biological Fluids

Tentoxin is a cyclic tetrapeptide (cyclo-[L-Leu-N-Me-(Z)-Phe-Gly-L-Ala]) that inhibits chloroplast ATPase. While primarily phytotoxic, its presence in the human food chain (fruits, cereal, juices) raises toxicological concerns. Biomonitoring is essential to assess aggregate human exposure.[1]

However, urine is a complex matrix containing salts, urea, and diverse organic compounds that cause Signal Suppression/Enhancement (SSE) in Electrospray Ionization (ESI). Without correction, these effects render quantitative data unreliable.

The Solution: Isotope Dilution Mass Spectrometry (ID-LC-MS/MS)

This protocol relies on the principle of Isotope Dilution . By spiking the sample with this compound prior to sample preparation, the internal standard experiences the exact same extraction inefficiencies and matrix suppression as the native toxin.

  • Chemical Similarity: TEN-d3 differs from native TEN only by 3 Daltons (typically on the N-methyl group). It co-elutes with TEN but is spectrally distinct.

  • Self-Validating: The ratio of Native/IS response remains constant regardless of absolute signal loss, ensuring high accuracy (E-E-A-T Principle).

Analytical Workflow Visualization

The following diagram outlines the critical path from sample collection to data generation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Urine Human Urine (1.0 mL) Spike Spike IS: This compound Urine->Spike Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase) Spike->Hydrolysis Equilibration SPE SPE Cleanup (HLB Cartridge) Hydrolysis->SPE pH Adj. LC UHPLC Separation (C18 Column) SPE->LC Eluate Evap/Recon MS MS/MS Detection (ESI+ MRM) LC->MS Data Quantification (Area Ratio Calculation) MS->Data

Figure 1: Analytical workflow for Tentoxin biomonitoring. The internal standard is introduced immediately to correct for all subsequent steps.

Materials and Reagents

  • Native Standard: Tentoxin (purity >98%).

  • Internal Standard: this compound (isotopic purity >99%).

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia or recombinant E. coli).
    
  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) copolymer (e.g., Oasis HLB, 60 mg/3 cc).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

Detailed Protocol

Step 1: Sample Pre-treatment & Hydrolysis

Rationale: While cyclic peptides like Tentoxin are less prone to glucuronidation than other mycotoxins (e.g., Alternariol), enzymatic hydrolysis ensures "Total Tentoxin" is measured, accounting for any phase II metabolites.

  • Thaw urine samples at room temperature and vortex for 30 seconds.

  • Aliquot 1.0 mL of urine into a 15 mL polypropylene tube.

  • CRITICAL STEP: Add 20 µL of this compound working solution (100 ng/mL). Vortex and equilibrate for 15 minutes.

  • Add 1.0 mL of 0.2 M Sodium Acetate buffer (pH 5.0).

  • Add 20 µL of

    
    -glucuronidase enzyme solution.
    
  • Incubate at 37°C for 12 hours (or overnight) in a shaking water bath.

Step 2: Solid Phase Extraction (SPE)

Rationale: Urine contains high salt and urea concentrations that suppress ionization. HLB SPE removes these interferences while retaining the hydrophobic peptide toxin.

  • Conditioning: Pass 3 mL Methanol followed by 3 mL Water through the HLB cartridge.

  • Loading: Load the hydrolyzed urine sample onto the cartridge (flow rate < 1 mL/min).

  • Washing: Wash with 3 mL Water followed by 3 mL of 5% Methanol in water.

    • Note: This removes salts and highly polar matrix components.

  • Elution: Elute analytes with 3 mL of 100% Acetonitrile .

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (90:10).

Step 3: LC-MS/MS Parameters[2][3][4][5]

Liquid Chromatography:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[2]

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-6 min: Linear ramp to 95% B

    • 6-8 min: Hold at 95% B

    • 8.1 min: Re-equilibrate at 10% B

Mass Spectrometry (ESI+): Tentoxin ionizes preferentially in positive mode as the protonated molecule


.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Tentoxin 415.2 135.1 4025Quantifier
415.2271.14020Qualifier
This compound 418.2 138.1 4025Quantifier

Note: The transition 415->135 typically corresponds to the N-Me-Phe moiety. The d3 label is usually located on this methyl group, resulting in the 138 fragment for the IS.

Data Analysis & Validation Logic

Quantification Principle

Concentration is calculated using the Response Ratio (RR) , which cancels out matrix effects.



The calibration curve is plotted as


 vs. Concentration Ratio.
Matrix Effect (ME) Assessment

To validate the necessity of the d3 standard, calculate the Matrix Effect:



  • Expected Result: Urine typically shows ME between -20% and -60% (Suppression).

  • Correction: Using TEN-d3, the Relative Matrix Effect should be close to 0%, as the IS is suppressed to the exact same degree as the analyte.

Logic Diagram: Error Correction Mechanism

MatrixEffect cluster_matrix Urine Matrix Interference Matrix Salts & Phospholipids (Ion Suppression) ESI Electrospray Ionization (ESI Source) Matrix->ESI Inhibits Ionization Native Native Tentoxin (Analyte) Native->ESI IS This compound (Internal Standard) IS->ESI Signal_Native Suppressed Signal (Native) ESI->Signal_Native Signal_IS Suppressed Signal (IS) ESI->Signal_IS Result Ratio Calculation: (Native / IS) Suppression Cancels Out Signal_Native->Result Signal_IS->Result

Figure 2: Mechanism of Matrix Effect Compensation. Because the suppression affects both Native and IS equally, the final ratio remains accurate.

References

  • Fan, K. et al. (2021).[3][4] Assessment of Human Exposure to Five Alternaria Mycotoxins in China by Biomonitoring Approach. Toxins, 13(11), 762.[4] [Link][4]

  • Hickert, S. et al. (2015). Stable Isotope Dilution LC-MS/MS Method for the Determination of Alternaria Toxins in Food. Journal of Agricultural and Food Chemistry, 63(45). [Link]

  • Vidal, A. et al. (2018).[1] Salting-out assisted liquid-liquid extraction for the analysis of Alternaria toxins in urine. Talanta. [Link]

  • Liu, C. & Rychlik, M. (2013). Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. Journal of Agricultural and Food Chemistry, 61(12), 2970–2978.[5] [Link]

Sources

Troubleshooting & Optimization

How to correct for matrix effects in Tentoxin analysis.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Identifying and Correcting for Matrix Effects

Welcome to the technical support center for Tentoxin analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative accuracy due to matrix effects. As a Senior Application Scientist, my goal is to provide you not just with protocols, but with the underlying principles and field-proven insights to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem in Tentoxin analysis?

A: The "matrix" refers to all the components in your sample other than the analyte of interest, Tentoxin. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), co-eluting matrix components can interfere with the ionization of Tentoxin in the mass spectrometer's ion source.[1][2] This interference, known as the matrix effect, can either suppress or enhance the signal, leading to significant underestimation or overestimation of the Tentoxin concentration.[1][3]

Tentoxin analysis is particularly susceptible because it is often performed in complex matrices such as agricultural products (cereals, spices), processed foods, and biological fluids.[4][5][6] These samples contain a diverse array of compounds (lipids, pigments, proteins, etc.) that can cause these interferences.[7]

Q2: How can I tell if my experiment is being affected by matrix effects?

A: The most common symptoms of matrix effects are:

  • Poor reproducibility: Inconsistent results across replicate injections of the same sample.

  • Inaccurate quantification: A significant discrepancy between the expected concentration (e.g., in a spiked sample) and the measured concentration.

  • Signal suppression or enhancement: A noticeable difference in the peak area of a standard prepared in a clean solvent versus one prepared in a sample extract.[2][8]

To definitively confirm and quantify the extent of the matrix effect, a systematic evaluation is necessary.

Troubleshooting Guide: Diagnosing and Quantifying Matrix Effects

Q3: My Tentoxin signal is inconsistent or seems inaccurate. How do I systematically diagnose the problem?

A: When you suspect matrix effects, the first step is to quantify them. The most straightforward method is the post-extraction spike comparison . This test isolates the effect of the matrix on the detector's response from the efficiency of your extraction procedure.

Experimental Protocol: Post-Extraction Spike Comparison

This protocol allows you to calculate the Matrix Effect Percentage (ME%).

  • Prepare a Blank Matrix Extract: Process a sample that is known to be free of Tentoxin (a "blank" matrix) using your established extraction and sample preparation method.

  • Prepare Standard Solutions:

    • Solution A (Solvent Standard): Prepare a Tentoxin standard in a clean solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 10 ng/mL).

    • Solution B (Post-Extraction Spike): Take an aliquot of the blank matrix extract from Step 1 and spike it with the Tentoxin standard to achieve the same final concentration as Solution A.

  • Analyze and Calculate:

    • Analyze both Solution A and Solution B using your LC-MS/MS method.

    • Record the peak area for Tentoxin from both analyses.

    • Calculate the ME% using the following formula: ME (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

Interpreting the Results
ME (%) RangeInterpretationSeverity of Matrix Effect
80% - 120%Acceptable/No Significant EffectLow
50% - 80%Signal SuppressionModerate
> 120%Signal EnhancementModerate
< 50%Severe Signal SuppressionHigh

If your results indicate a moderate to high matrix effect, you must implement a correction strategy.

Caption: Decision workflow for addressing matrix effects.

Strategies for Correcting Matrix Effects

Once a significant matrix effect is confirmed, you have two primary avenues of recourse: improve the sample cleanup to remove the interfering compounds, or compensate for the effect with a more sophisticated calibration strategy.

Part A: Improving Sample Preparation & Cleanup

The most direct approach is to remove the source of the problem. A cleaner sample extract will almost always result in better data quality.

Q4: What are the best sample cleanup techniques for Tentoxin analysis?

A: The choice of cleanup technique depends on the matrix complexity, required throughput, and available budget.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is an excellent starting point for many food and agricultural matrices.[5] It involves an extraction and partitioning step with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering compounds.[9][10] It is known for its simplicity and high throughput.[5]

  • Solid-Phase Extraction (SPE): SPE offers a more targeted cleanup than QuEChERS. For Tentoxin, which contains a phenylalanine moiety, a C18-phenyl SPE column can provide selective binding and lead to a cleaner extract.[4][11]

  • Immunoaffinity Columns (IAC): This is the most selective cleanup method.[12] IACs use monoclonal antibodies that are highly specific for the target mycotoxin, effectively capturing Tentoxin while allowing matrix components to be washed away.[13][14] While highly effective, IACs are more expensive and are typically single-use.[12][15]

  • Simple Dilution: In some cases, simply diluting the sample extract can reduce the concentration of interfering compounds to a point where they no longer cause significant matrix effects.[2][16] This "dilute-and-shoot" approach is only viable if your instrument has sufficient sensitivity to detect the now-lower concentration of Tentoxin.[9]

Comparison of Cleanup Techniques
TechniqueSelectivityThroughputCostKey Advantage
QuEChERS ModerateHighLowFast and requires minimal solvent.[5]
SPE HighModerateModerateTargeted cleanup via sorbent chemistry.[17]
IAC Very HighLow-ModerateHighSuperior cleanup due to antibody specificity.[12][15]
Dilution LowVery HighVery LowSimple and fast if sensitivity allows.[2][9]
Part B: Advanced Calibration Strategies

If sample cleanup is insufficient or impractical, you can use a calibration approach that inherently corrects for the matrix effect.

Q5: Which calibration method should I use to compensate for matrix effects?

A: The ideal method depends on the availability of blank matrix and stable isotope-labeled standards.

  • Matrix-Matched Calibration: This is the most common compensatory strategy. Calibration standards are prepared not in a clean solvent, but in a blank matrix extract that has gone through the entire sample preparation procedure.[6][18] This ensures that the standards and the samples experience the same matrix effect, which is then factored out during quantification. The primary challenge is obtaining a truly blank matrix, which can be difficult for some sample types.[2]

  • Standard Addition: This method involves adding known amounts of a Tentoxin standard to several aliquots of the actual sample.[19] By plotting the instrument response against the concentration of the added standard, the native concentration in the sample can be determined by extrapolation. This approach is highly accurate as it corrects for the matrix effect in each individual sample, but it is labor-intensive and not suitable for high-throughput analysis.[20]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the "gold standard" for correcting matrix effects in mass spectrometry.[21] A known amount of a stable isotope-labeled version of Tentoxin (e.g., Tentoxin-d3) is added to the sample at the very beginning of the extraction process.[4][11] This internal standard behaves almost identically to the native Tentoxin throughout extraction, cleanup, and ionization. Because the mass spectrometer can distinguish between the native and labeled forms, the ratio of their signals is used for quantification. Any signal suppression or enhancement affects both compounds equally, making the ratio—and thus the final calculated concentration—highly accurate and precise.[22] The main limitation is the availability and cost of the labeled standard.[20]

Caption: Conceptual comparison of calibration strategies.

Validation and Quality Control

Q6: After choosing a correction strategy, how do I validate my method?

A: Method validation is critical to ensure your chosen strategy is working correctly. Your validation protocol should adhere to established guidelines (e.g., FDA, EU Commission) and must be performed for each distinct matrix type you plan to analyze.[18][23][24][25]

Key validation parameters include:

  • Recovery: Assess the efficiency of your extraction process by spiking a blank matrix before extraction. Acceptable recoveries are typically in the 70-120% range.[23][24]

  • Repeatability (Intra-day precision): Analyze replicate samples on the same day to check the consistency of your results. Relative Standard Deviation (RSD) should typically be <15%.[23]

  • Reproducibility (Inter-day precision): Analyze replicate samples on different days with different analysts or equipment to assess the long-term robustness of the method.

  • Linearity and Range: Establish the concentration range over which the method is accurate and precise.[23]

  • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of Tentoxin that can be reliably detected and quantified.[11][23]

By systematically diagnosing, correcting, and validating your method, you can have full confidence in the accuracy and reliability of your Tentoxin analysis.

References

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Mitigating Matrix Effects: Examination of Dilution, QuEChERS, and Calibration Strategies for LC-MS/MS Analysis of Pesticide Residues in Various Food Commodities. (2018). Chromtech. [Link]

  • Development of a stable isotope dilution LC-MS/MS method for the alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. (2013). Technical University of Munich. [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2015). ResearchGate. [Link]

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. (2015). CORE. [Link]

  • LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. (2023). MDPI. [Link]

  • Comprehensive overview: QuEChERS methods for mycotoxin determination in different matrices. (2025). PubMed. [Link]

  • Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration. (2017). MDPI. [Link]

  • Compensating for matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar. (2021). YouTube. [Link]

  • (A) Comparison of the matrix effect of each mycotoxin with different... (n.d.). ResearchGate. [Link]

  • Validation of an LC-MS Method for Quantification of Mycotoxins and Characterization of Fungal Strains Occurring in Food and Feed. (2020). MDPI. [Link]

  • (PDF) Recent developments in stable isotope dilution assays in mycotoxin analysis with special regard to Alternaria toxins. (2018). ResearchGate. [Link]

  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024). Welch Materials, Inc.. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

  • Validation of analytical methods for determining mycotoxins in foodstuffs. (2020). ResearchGate. [Link]

  • Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model. (2022). MDPI. [Link]

  • Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. (2013). PubMed. [Link]

  • Regeneration and Reuse of Immunoaffinity Column for Highly Efficient Clean-Up and Economic Detection of Ochratoxin A in Malt and Ginger. (2018). National Center for Biotechnology Information. [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Restek. [Link]

  • (PDF) Immunoaffinity Column Cleanup with Liquid Chromatography Using Post-Column Bromination for Determination of Aflatoxins in Peanut Butter, Pistachio Paste, Fig Paste, and Paprika Powder: Collaborative Study. (2000). ResearchGate. [Link]

  • Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. (2013). ResearchGate. [Link]

  • Validation and application of an analytical method for the determination of mycotoxins in crackers by UPLC-MS/MS. (2017). CABI Digital Library. [Link]

  • Immunoaffinity Cleanup and Isotope Dilution-Based Liquid Chromatography Tandem Mass Spectrometry for the Determination of Six Major Mycotoxins in Feed and Feedstuff. (2022). National Center for Biotechnology Information. [Link]

  • Application of QuEChERS Technique With UHPLC-Q-TOF Tandem Mass Spectrometry for High-Throughput Screening Multiple Pesticides in Various Food Matrices. (2014). Agilent. [Link]

  • Validation of a Simple and Reliable Method for the Determination of Aflatoxins in Soil and Food Matrices. (2021). ACS Omega. [Link]

Sources

Technical Support Center: Optimizing Tentoxin-d3 Signal in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Signal Intensity Enhancement for Tentoxin & Tentoxin-d3 Audience: Senior Analytical Chemists & DMPK Researchers[1]

Executive Summary: The "Cyclic Peptide" Challenge

Tentoxin (cyclo-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl-N-methyl-L-alanyl) presents a unique analytical challenge.[1] As a cyclic tetrapeptide, it lacks a free N-terminus, reducing protonation efficiency in positive ESI mode compared to linear peptides.[1] Furthermore, its cyclic structure acts as a "sodium sponge," sequestering Na+ ions from glassware and solvents, which splits the signal between the desired protonated ion


 and the often unfragmentable sodium adduct 

.

This guide addresses the specific suppression of the internal standard (this compound) and provides validated workflows to recover sensitivity.

Module 1: Ionization & Polarity Optimization

Q: I am seeing high background and low signal in Positive Mode (ESI+). Should I switch polarities?

A: Yes. While peptides are traditionally analyzed in ESI+, Tentoxin is an exception due to its lack of basic residues and susceptibility to alkali adduct formation.

The Mechanism: In ESI+, Tentoxin (


) forms a weak 

at

.[1] However, trace sodium creates a dominant, stable

adduct at

.[1] This adduct requires immense collision energy to fragment, often shattering the molecule non-specifically and destroying sensitivity.

The Solution: Negative Mode (ESI-) Recent literature and internal validations suggest Negative Electrospray Ionization (ESI-) often yields superior sensitivity for Alternaria toxins.[1] Tentoxin possesses amide protons that can be deprotonated to form


 at 

.[1]
  • Benefit 1: Eliminates sodium adduct formation completely.[1]

  • Benefit 2: Lower chemical background noise in complex food/biological matrices.[1]

Decision Matrix: Polarity Selection

PolaritySelection Start Start: Signal Optimization CheckAdduct Check Full Scan (ESI+) Is m/z 437 (Na+) > m/z 415 (H+)? Start->CheckAdduct AdductYes Yes: Sodium Adduct Dominant CheckAdduct->AdductYes High Na+ AdductNo No: Protonated Ion Dominant CheckAdduct->AdductNo Low Na+ SwitchNeg Action: Switch to ESI(-) Target [M-H]- (m/z 413) AdductYes->SwitchNeg OptimizePos Action: Optimize ESI(+) Add 5mM Ammonium Formate AdductNo->OptimizePos ResultNeg Outcome: Elimination of Na+ Adducts Improved S/N Ratio SwitchNeg->ResultNeg ResultPos Outcome: Ammonium displaces Sodium [M+NH4]+ or [M+H]+ enhanced OptimizePos->ResultPos

Figure 1: Decision tree for selecting ionization polarity based on adduct formation.

Module 2: Chromatographic & Mobile Phase Tuning

Q: My this compound peak is broad or tailing. How do I sharpen the peak shape?

A: Cyclic peptides are hydrophobic and rigid.[1][2] Tailing usually indicates secondary interactions with silanols or poor solubility in the initial mobile phase.

Protocol: Mobile Phase Engineering

ParameterRecommendationScientific Rationale
Column Phase C18-Phenyl or PFP Tentoxin contains a dehydrophenylalanine ring.[1] Phenyl-based columns provide

interactions, offering better selectivity and peak shape than standard C18.[1]
Mobile Phase A Water + 5mM Ammonium FormateESI- Mode: Promotes deprotonation.ESI+ Mode: Ammonium ions (

) compete with Sodium (

), preventing sodiated adducts.[1]
Mobile Phase B Methanol (MeOH)MeOH often provides better solvation for cyclic peptides than Acetonitrile (ACN), though ACN is sharper.[1] Pro Tip: Use ACN/MeOH (50:50) blend for B.
Additives 0.1% Formic Acid (ESI+) 0.05% Acetic Acid (ESI-)In ESI-, weaker acids (acetic) often assist ionization better than strong acids (formic) by buffering the pH near the pKa of the amide groups.

Critical Troubleshooting: The "Ghost" Loss Tentoxin is highly hydrophobic. If you observe low signal intensity before the column (e.g., in flow injection analysis), it is likely adsorbing to your container.

  • Rule: Never use standard borosilicate glass vials for low-concentration (<100 ng/mL) samples.

  • Fix: Use Silanized Glass or Polypropylene vials.

Module 3: Internal Standard (this compound) Specifics

Q: The retention time of this compound is slightly different from the native analyte. Is this a problem?

A: It is a known phenomenon called the Deuterium Isotope Effect . Deuterated compounds often elute slightly earlier than their non-deuterated counterparts on Reverse Phase (RP) columns because the C-D bond is slightly shorter and less lipophilic than the C-H bond.

Impact on MRM: If your MRM detection window is too narrow (e.g., ±10 seconds around the native peak), you might "clip" the this compound peak, resulting in artificially low IS area and poor %CV.

Corrective Action:

  • Widen the Window: Ensure the MRM window covers at least ±30 seconds around the expected RT.

  • Verify Cross-Talk:

    • Inject a high concentration of Native Tentoxin (only).[1] Monitor the d3 transition.

    • Inject a high concentration of this compound (only).[1] Monitor the Native transition.

    • Goal: Signal in the opposite channel should be <0.5%. If high, adjust mass resolution from "Unit" to "High" (0.7 Da

      
       0.4 Da FWHM).
      

MRM Transition Table (Guideline) Note: Exact transitions depend on where the d3 label is incorporated (usually N-methyl group).

AnalytePolarityPrecursor (

)
Product (

)
Collision Energy (V)Note
Tentoxin ESI (+)415.2135.125-35Loss of N-Me-Phe fragment
Tentoxin ESI (+)415.2312.220-30Peptide backbone cleavage
This compound ESI (+)418.2135.125-35If fragment is unlabelled
This compound ESI (+)418.2138.125-35If fragment carries d3
Tentoxin ESI (-)413.2146.1-30Ring opening/fragmentation
Module 4: Troubleshooting Matrix Effects

Q: I have good signal in solvent, but my IS signal drops 80% in plasma/food matrix. How do I fix this suppression?

A: This is "Ion Suppression" caused by co-eluting matrix components (phospholipids in plasma, pigments in food) competing for charge in the ESI droplet.

The "Post-Column Infusion" Diagnostic: To visualize exactly where the suppression occurs:

  • Infuse this compound continuously into the MS source (via a T-junction).[1]

  • Inject a "Blank Matrix" sample through the LC column.[1][3]

  • Monitor the baseline of the d3 signal.

  • Result: Dips in the baseline indicate suppression zones.[1]

Workflow: Solving Suppression

SuppressionFix Problem High Matrix Suppression (>50% Signal Loss) Step1 Step 1: Dilute Sample (1:5 or 1:10) Problem->Step1 Step2 Step 2: Change Wash Add Isopropanol to Autosampler Wash Step1->Step2 Step3 Step 3: SPE Cleanup Use Polymeric HLB or Mixed-Mode (MCX) Step2->Step3 Solution Restored Signal Intensity Step3->Solution

Figure 2: Stepwise approach to mitigating matrix effects.

Protocol Adjustment: If simple protein precipitation (PPT) is used, switch to Solid Phase Extraction (SPE) .

  • Recommended Cartridge: Hydrophilic-Lipophilic Balance (HLB) or C18-Phenyl.[1]

  • Wash Step: 5% Methanol (removes salts).[1]

  • Elution: 100% Methanol (Tentoxin elutes well in pure organic).[1]

References
  • Walravens, J., et al. (2013).[1] Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. Journal of Agricultural and Food Chemistry.[1][4]

  • Rychlik, M., et al. (2013).[1] Synthesis of deuterated internal standards for Alternaria toxins. (Contextual grounding for d3-labeling stability).

  • Kelman, M. J., et al. (2015).[1] Identification of Six new Alternaria sulfoconjugated Metabolites by High-Resolution Neutral Loss Filtering. Rapid Communications in Mass Spectrometry.[1] (Source for fragmentation pathways).[1]

  • PubChem. Tentoxin Compound Summary. (Physicochemical property verification).

Sources

Technical Support Center: Troubleshooting Low Recovery of Tentoxin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting issues related to the sample extraction of Tentoxin-d3. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the analysis of this mycotoxin. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I'm seeing consistently low recovery of my this compound internal standard. Where should I start my troubleshooting?

Low recovery of an internal standard is a critical issue as it can compromise the accuracy of your quantitative analysis. The first step is to systematically evaluate each stage of your analytical workflow to pinpoint the source of the loss.

A logical troubleshooting workflow starts with the simplest potential issues and progresses to more complex experimental variables.

G cluster_instrument Instrument Check cluster_sample_prep Sample Preparation A Low this compound Recovery Observed B Verify Instrument Performance & Calibration A->B Start Here C Review Sample Preparation Procedure B->C Instrument OK D Investigate Extraction Efficiency C->D Procedure Correct E Assess Clean-up Step (SPE/LLE) D->E Extraction Optimized F Evaluate Matrix Effects E->F Clean-up Optimized G Problem Resolved F->G Matrix Effects Mitigated SPE_Troubleshooting Start Low Recovery after SPE Conditioning Check Conditioning/ Equilibration Solvents Start->Conditioning Load Optimize Loading Flow Rate Start->Load Wash Analyze Wash Eluate for Analyte Start->Wash Elute Analyze Second Elution Volume Start->Elute Resolved Recovery Improved Wash->Resolved Analyte Present Elute->Resolved Analyte Present

Caption: A flowchart for troubleshooting low recovery in Solid-Phase Extraction.

Q4: Could the pH of my sample be affecting the recovery of this compound?

For many mycotoxins, extraction is favored under acidic conditions. [1]The addition of formic acid to the extraction solvent, as is common in many QuEChERS-based methods for Alternaria toxins, serves to maintain an acidic pH. [2][3] Recommendations for pH Optimization:

  • Maintain Acidic Conditions: For reversed-phase SPE, maintaining a slightly acidic pH (e.g., 3-5) will help to ensure that any potentially ionizable groups on the this compound molecule are protonated, leading to better retention on nonpolar sorbents.

  • Stability Check: If you are working with samples that are inherently strongly acidic or basic, it is advisable to perform a stability study of this compound in a blank matrix at the relevant pH to rule out degradation. Studies on other Alternaria toxins have shown that they are relatively stable under moderately acidic conditions. [4][5]

Q5: How do I know if matrix effects are the cause of my low this compound recovery?

Matrix effects, which are the suppression or enhancement of ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, can be a significant source of variability and apparent low recovery. [6]Since this compound is a deuterated internal standard, it should co-elute with the native Tentoxin and experience the same matrix effects, thus providing accurate quantification. However, severe matrix effects can suppress the signal of both the analyte and the internal standard to a point where they are difficult to detect, leading to the perception of low recovery.

Protocol for Assessing Matrix Effects:

  • Prepare three sets of samples:

    • Set A: this compound standard in a pure solvent.

    • Set B: A blank sample extract (that has gone through the entire extraction and clean-up process) spiked with this compound at the same concentration as Set A.

    • Set C: A pre-spiked sample (spiked with this compound before extraction) at the same theoretical concentration as Set A.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the matrix effect (ME) and recovery (RE):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

A matrix effect value significantly less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. If you observe significant ion suppression, you may need to improve your sample clean-up procedure to remove more of the interfering matrix components.

Matrix Effect (%) Interpretation Recommended Action
80-120%AcceptableProceed with the current method.
< 80%Ion SuppressionImprove sample clean-up (e.g., use a different SPE sorbent, optimize wash steps).
> 120%Ion EnhancementImprove sample clean-up; consider a different ionization mode if possible.

In-Depth Technical Guide

Optimizing a QuEChERS-based Extraction for this compound

The QuEChERS method is a robust and widely adopted technique for mycotoxin analysis. [7]Below is a detailed protocol that can serve as a starting point, followed by key optimization parameters.

Baseline Protocol:

  • Sample Homogenization: Weigh 5 g of your homogenized sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.

  • Hydration (for dry samples): Add 10 mL of water and vortex for 30 seconds.

  • Extraction: Add 10 mL of acetonitrile containing 1% formic acid.

  • Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • d-SPE Clean-up: Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE tube containing a sorbent like C18 or a combination of sorbents. Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.

  • Analysis: Take an aliquot of the final extract for LC-MS/MS analysis.

Key Optimization Points:

  • Choice of d-SPE Sorbent: For moderately nonpolar analytes like Tentoxin, C18 is a good starting point. For matrices with high fat content, a combination of C18 and a sorbent like PSA (Primary Secondary Amine) may be necessary to remove fatty acids and other interferences.

  • Solvent to Water Ratio: Adjusting the initial ratio of acetonitrile to water can impact extraction efficiency depending on the matrix.

  • Type and Amount of Salts: Different QuEChERS salt formulations are available and can influence the partitioning of the analyte and matrix components.

References

  • Logrieco, A., et al. (2018). Determination of four Alternaria alternata mycotoxins by QuEChERS approach coupled with liquid chromatography-tandem mass spectrometry in tomato-based and fruit-based products. Food Chemistry, 243, 131-137.
  • Krska, R., et al. (2008).
  • Berthiller, F., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 383(5), 847-852.
  • Al-Satri, G. (2022). Electrochemical detection of mycotoxins in grain matrices using aptamer chemistry. University of Guelph.
  • Hickert, S., et al. (2016). Development of analytical methods for the determination of tenuazonic acid analogues in food commodities.
  • Kos, J., et al. (2016). The choice of preparation method for the determination of Alternaria toxins from wheat samples by LC-MS/MS. Food Chemistry, 213, 349-355.
  • Li, Y., et al. (2021). Simultaneous Detection of Seven Alternaria Toxins in Mixed Fruit Puree by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Coupled with a Modified QuEChERS. Foods, 10(11), 2821.
  • Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Phenomenex Inc.
  • Lattanzio, V. M. T., et al. (2024). Developments in analytical techniques for mycotoxin determination: an update for 2022-23. World Mycotoxin Journal, 1-28.
  • Turner, N. W., et al. (2015). Analytical methods for determination of mycotoxins: A review. Analytica Chimica Acta, 901, 12-33.
  • Puvača, N., et al. (2022). Recent Advances in the Detection of Food Toxins Using Mass Spectrometry. Toxins, 14(11), 791.
  • Palumbo, J. D., et al. (2023). Reduction of Alternaria Toxins via the Extrusion Processing of Whole-Grain Red Sorghum Flour. Toxins, 15(11), 641.
  • Naidu, S., et al. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Pichon, V., et al. (2020).
  • Aresta, A., et al. (2013). A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS. Food Control, 33(1), 224-231.
  • Agilent Technologies. (2012). SPE Method Development Tips and Tricks. Agilent.
  • Scott, P. M., & Kanhere, S. R. (2001). Stability of Alternaria toxins in fruit juices and wine. Mycotoxin Research, 17(1), 32-39.
  • Hu, Y., et al. (2022).
  • Zhang, K., et al. (2018). Development of a QuEChERS-Based UHPLC-MS/MS Method for Simultaneous Determination of Six Alternaria Toxins in Grapes. Toxins, 10(9), 374.
  • Lou, K., et al. (2024). Predicting Distribution Coefficients (LogD)
  • Sigma-Aldrich. (n.d.). Mycotoxin Standards. MilliporeSigma.
  • Malachová, A., et al. (2021). Regulated and Non-Regulated Mycotoxin Detection in Cereal Matrices Using an Ultra-High-Performance Liquid Chromatography High-Resolution Mass Spectrometry (UHPLC-HRMS) Method. Toxins, 13(11), 785.
  • Li, M., et al. (2018). Development and Application of a QuEChERS-Based Liquid Chromatography Tandem Mass Spectrometry Method to Quantitate Multi-Component Alternaria Toxins in Jujube. Toxins, 10(9), 376.
  • Lattanzio, V. M. T., et al. (2022).
  • Braun, D., et al. (2019). Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards. Toxins, 11(2), 93.
  • Wancura, M., et al. (2021). Fig. 2. Extraction recoveries [%] by solvents I to VI achieved for the...
  • Grimm, I., et al. (2016). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Mycotoxin Research, 32(4), 209-217.
  • Lou, K., et al. (2024). Predicting Distribution Coefficients (LogD) of Cyclic Peptides Using Molecular Dynamics Simulations.
  • Phenomenex. (2015). Optimizing Wash & Elution in SPE Method Development. Phenomenex Inc.
  • da Cruz, T. S., et al. (2020). Recent Advances in the Bioherbicidal Potential of Tenuazonic Acid, an Alternaria spp. mycotoxin. TIP Revista Especializada en Ciencias Químico-Biológicas, 23.
  • Flower, D. R. (2005). On the hydrophobicity of peptides: comparing empirical predictions of peptide log P values. Journal of Molecular Graphics and Modelling, 24(1), 39-46.
  • Bellotti, V., et al. (2023). Distribution of Alternaria toxins in tomato pulp and peel and their stability to heat treatments. Frontiers in Microbiology, 14, 1189437.
  • Hinchliff, J. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Clinical Chemistry, 60(4), 700-701.
  • Biotage. (n.d.).
  • Liu, Y., & Rychlik, M. (2020). Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. Journal of Agricultural and Food Chemistry, 68(31), 8346-8354.
  • Vishnevetetsky, M., et al. (2018). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 10(11), 446.
  • Estiarte, N., et al. (2018). Routine LC-MS/MS method for quantifying Alternaria toxins in tomatoes at harvest stage and during processing. Food Additives & Contaminants: Part A, 35(11), 2226-2236.
  • McClean, S., et al. (2022). Optimisation of a One-Step Reusable Immuno-Affinity Purification Method for the Analysis and Detection of Fumonisin Mycotoxins in Foods and Feeds. Toxins, 14(11), 743.
  • Abdallah, M. F., et al. (2020). Development of an Improved Method of Sample Extraction and Quantitation of Multi-Mycotoxin in Feed by LC-MS/MS. Toxins, 12(7), 468.
  • Zhang, Y., et al. (2020). Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis. Toxins, 12(11), 682.
  • Karsten, S. (2012). How to remove matrix effect in LC-MS/MS?.
  • Wu, Z., et al. (2024). Unravelling cyclic peptide membrane permeability prediction: a study on data augmentation, architecture choices, and representation schemes. Digital Discovery, 3(1), 133-145.
  • Mikula, H., et al. (2017). First Synthesis of (−)-Altenuene-D3 Suitable as Internal Standard for Isotope Dilution Mass Spectrometry. Molecules, 22(11), 1909.
  • Element Lab Solutions. (n.d.).
  • Flower, D. R. (2005). On the hydrophobicity of peptides: Comparing empirical predictions of peptide log P values.
  • Waters Corporation. (n.d.). An Overview of Testing for Mycotoxins and Plant Toxins in Food Using LC-MS/MS.
  • Kumar, P., et al. (2017). Tenuazonic Acid: A Potent Mycotoxin.
  • Resolve Mass Spectrometry. (2023, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Chen, S., et al. (2021). Tenuazonic Acid-Triggered Cell Death Is the Essential Prerequisite for Alternaria alternata (Fr.) Keissler to Infect Successfully Host Ageratina adenophora. Journal of Fungi, 7(5), 329.

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Stability of Tentoxin-d3 in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tentoxin-d3 Stability & Handling Guide

Executive Summary & Core Directive

This compound is a stable isotope-labeled analog of the cyclic tetrapeptide mycotoxin Tentoxin. It is primarily used as an internal standard (IS) for the quantification of Tentoxin in food safety and agricultural analysis via LC-MS/MS.

The Critical Failure Point: While the cyclic peptide structure of Tentoxin confers greater stability than linear peptides, the deuterated label integrity is paramount. Improper solvent choice or storage can lead to Deuterium-Hydrogen (D/H) exchange or hydrolysis, rendering the standard useless for quantitation.[1]

This guide replaces generic "store at -20°C" instructions with a mechanistic protocol designed to preserve isotopic purity and chemical stability.

Solvent Compatibility Matrix

Expert Insight: Do not assume all organic solvents are equal. While Tentoxin is soluble in Methanol, Acetonitrile is chemically superior for long-term stability due to the lack of reactive hydroxyl groups that can facilitate transesterification or slow D/H exchange on labile sites.

SolventSolubility RatingStability RatingTechnical Notes
Acetonitrile (ACN) Excellent High Recommended. Aprotic and non-reactive. Best for stock solutions. Prevents transesterification risks associated with alcohols.[2]
Methanol (MeOH) GoodModerateUse with Caution. Protic solvent. Risk of slow transesterification over long storage periods. Acceptable for immediate working solutions but not long-term stock.
DMSO ExcellentHighGood for concentrated stocks. High boiling point makes it difficult to remove. Hygroscopic nature requires strict moisture control to prevent hydrolysis.
Water PoorLow Avoid for Stock. Tentoxin is hydrophobic. Aqueous storage promotes hydrolysis of peptide bonds and potential isomerization. Only use in final LC mobile phase.

Storage & Reconstitution Protocols

A. The "Golden Rule" of Reconstitution

Why this matters: Condensed atmospheric moisture is the #1 cause of standard degradation. Water introduces hydrolysis risks and proton sources for exchange.

Protocol:

  • Equilibration: Remove the vial from the freezer (-20°C). Let it sit at room temperature (20-25°C) for 30 minutes before opening.

    • Mechanism: Prevents water vapor from condensing inside the cold vial upon opening.

  • Solvent Addition: Add high-purity (LC-MS grade) Acetonitrile .

  • Dissolution: Vortex gently for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Aliquot: Do not store the bulk stock in the original vial after reconstitution. Dispense into amber silanized glass vials (to minimize adsorption).

B. Storage Conditions
  • Solid State (Lyophilized):

    • Temperature: -20°C or -80°C.

    • Condition: Dark, dry.

    • Shelf Life: >2 years (if kept dry).

  • Liquid Stock (in Acetonitrile):

    • Temperature: -20°C.

    • Condition: Amber vials with PTFE-lined caps.

    • Shelf Life: 6-12 months.

  • Working Solution (in Mobile Phase):

    • Temperature: 4°C (Autosampler).

    • Shelf Life: <1 week.

Visual Workflows (Graphviz)

Diagram 1: Optimal Reconstitution Workflow

This workflow illustrates the critical path to prevent moisture contamination and adsorption losses.

ReconstitutionWorkflow Start Frozen this compound (Solid Vials) Equilibrate Equilibrate to RT (30 mins, Unopened) Start->Equilibrate Prevent Condensation Solvent Add Solvent: 100% Acetonitrile Equilibrate->Solvent Dissolve Vortex & Sonicate (Ensure Clarity) Solvent->Dissolve Decision Immediate Use? Dissolve->Decision WorkingSol Dilute in Mobile Phase (Use within 48h) Decision->WorkingSol Yes Aliquot Aliquot to Amber Silanized Vials Decision->Aliquot No (Stock) Freeze Store at -20°C (Avoid Freeze-Thaw) Aliquot->Freeze

Caption: Step-by-step reconstitution logic emphasizing moisture control and aliquotting to maximize stability.

Diagram 2: Degradation Pathways & Mechanisms

This diagram details the chemical risks associated with improper storage.[1]

DegradationPathways Standard This compound (Intact) Water Moisture/Water (Protic Solvent) Standard->Water Light UV Light (Improper Storage) Standard->Light Methanol Methanol (Long-term Storage) Standard->Methanol Hydrolysis Peptide Bond Hydrolysis (Ring Opening) Water->Hydrolysis Acid/Base Catalysis Exchange D/H Exchange (Loss of Mass Label) Water->Exchange Labile Protons Light->Hydrolysis Photo-degradation Transester Transesterification (Side Products) Methanol->Transester Nucleophilic Attack

Caption: Mechanistic view of how environmental factors (Water, Methanol, Light) compromise this compound integrity.

Troubleshooting & FAQs

Q1: I observe a mass shift (M-1 or M-2) in my this compound spectrum. Is the standard defective?

  • Diagnosis: This is likely Deuterium-Hydrogen (D/H) Exchange .

  • Root Cause: If the deuterium label is located on an exchangeable site (e.g., amide nitrogen) and the sample was stored in a protic solvent (Water, Methanol) or exposed to moisture, the Deuterium will swap with Hydrogen from the solvent.

  • Solution: Check the Certificate of Analysis (CoA) for the label position. If the label is on a methyl group (C-D bond), this exchange is unlikely, and you may be seeing hydrolysis (ring opening). Ensure stocks are prepared in 100% Acetonitrile.

Q2: My internal standard signal intensity is dropping over time in the autosampler.

  • Diagnosis: Adsorption or Precipitation.

  • Root Cause: Tentoxin is hydrophobic. If your mobile phase is highly aqueous (>90% water), the standard may precipitate or stick to the glass vial walls.

  • Solution:

    • Use Silanized Glass Vials or high-quality Polypropylene vials to reduce adsorption.

    • Ensure the autosampler temperature is kept at 4°C to slow degradation, but ensure the solvent composition maintains solubility at that temperature.

Q3: Can I use DMSO for my stock solution?

  • Answer: Yes, but with caveats.

  • Risk: DMSO has a high freezing point (~19°C). Repeated freezing and thawing of DMSO stocks can cause "crashing out" of the peptide, leading to non-homogeneous solutions.

  • Recommendation: If using DMSO, aliquot into single-use volumes so you never have to refreeze a vial.

References

  • PubChem. (n.d.). Tentoxin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Siegel, D., et al. (2010). Degradation kinetics of the Alternaria mycotoxin tenuazonic acid in aqueous solutions. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Ensuring the Isotopic Integrity of Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for deuterated standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy of deuterated compounds as internal standards in quantitative analyses. The stability of these standards is paramount for generating reliable and reproducible data. This resource provides in-depth technical guidance, troubleshooting, and frequently asked questions to help you prevent unintended hydrogen/deuterium (H/D) exchange in your experiments.

The Challenge of H/D Exchange

Deuterated compounds are powerful tools in analytical chemistry, particularly in mass spectrometry-based quantification, due to their chemical similarity to the analyte of interest.[1] The increased mass from deuterium substitution allows for clear differentiation between the standard and the analyte. However, the stability of the deuterium label is not absolute.[2] Under certain conditions, deuterium atoms can be replaced by hydrogen atoms from the surrounding environment in a process called H/D exchange.[3] This can compromise the isotopic purity of the standard, leading to inaccurate quantification.[2]

This guide will walk you through the principles of H/D exchange and provide actionable strategies to maintain the integrity of your deuterated standards.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and stability of deuterated standards.

Q1: What is H/D exchange and why is it a problem?

A: Hydrogen-deuterium (H/D) exchange is a chemical reaction where a deuterium atom on your standard is swapped with a hydrogen atom from a protic solvent (like water or methanol) or other sources of labile protons.[3][4] This "back-exchange" can lead to a decrease in the isotopic purity of your deuterated standard. Consequently, the signal for the deuterated standard may decrease while the signal for the non-deuterated analyte may be artificially inflated, leading to significant errors in quantification.[2]

Q2: Which deuterium atoms on a molecule are most susceptible to exchange?

A: Deuterium atoms attached to heteroatoms (O-D, N-D, S-D) are highly susceptible to exchange and are considered "labile."[4] Deuterium atoms on carbon atoms are generally more stable. However, those on carbons adjacent to carbonyl groups (alpha-carbons) can also be prone to exchange, especially under acidic or basic conditions.[2]

Q3: What are the key factors that promote H/D exchange?

A: The primary drivers of H/D exchange are:

  • Solvent Choice: Protic solvents, which can donate hydrogen bonds (e.g., water, methanol, ethanol), are the main culprits.[2][5]

  • pH: Both acidic and basic conditions can catalyze H/D exchange. The minimum exchange rate for many compounds occurs around pH 2.5-3.[4][6]

  • Temperature: Higher temperatures accelerate the rate of H/D exchange.[6][7]

  • Exposure to Moisture: Atmospheric moisture can be a significant source of protons for exchange.[8]

Q4: How should I store my deuterated standards?

A: Proper storage is the first line of defense against H/D exchange.[8]

  • Solid Form: Store in a cool, dry, and dark place, preferably in a desiccator to protect from moisture.

  • Solutions: Prepare stock solutions in high-purity aprotic solvents (e.g., acetonitrile, anhydrous methanol).[2] Store these solutions in tightly sealed vials at low temperatures (e.g., -20°C or -80°C) to minimize both exchange and solvent evaporation.[2]

Troubleshooting Guide: Addressing H/D Exchange in Your Experiments

This section provides a question-and-answer formatted guide to troubleshoot specific issues related to the stability of deuterated standards during your analytical workflow.

Issue 1: My deuterated internal standard response is decreasing over a sequence of injections.

Q: I'm observing a consistent drop in the peak area of my deuterated internal standard throughout my LC-MS run, while the analyte response remains stable or increases. What could be the cause?

A: This is a classic symptom of H/D exchange occurring in your prepared samples on the autosampler.

Causality and Solution:

  • Protic Solvents in Sample Matrix: If your samples are reconstituted in a solvent containing water or other protic solvents, H/D exchange can occur while the samples are waiting for injection. The longer the sample sits in the autosampler, the more exchange occurs, leading to a decreasing response for the deuterated standard.

    • Protocol:

      • Solvent Selection: If possible, reconstitute your samples in a high-purity aprotic solvent like acetonitrile.

      • Minimize Water Content: If your mobile phase is aqueous, try to minimize the amount of time the sample is exposed to it before injection. Consider preparing smaller batches of samples if your run is long.

      • Temperature Control: Keep the autosampler temperature as low as possible (e.g., 4°C) to slow down the exchange rate.[6]

  • pH of the Sample: If your sample diluent is acidic or basic, it can be catalyzing the exchange.

    • Protocol:

      • pH Adjustment: Neutralize your sample diluent if the analyte and standard are stable at a neutral pH. If your chromatography requires acidic conditions, consider adding the acid just before injection if possible. The rate of H/D exchange is at a minimum around pH 2.5-3.[4]

Issue 2: The isotopic purity of my deuterated standard seems to be compromised from the start.

Q: I've just prepared a fresh stock solution of my deuterated standard, but when I analyze it, I see a significant peak at the mass of the non-deuterated analog. What's going on?

A: This suggests that H/D exchange may have occurred during the preparation of your stock solution or that the initial purity of the standard is not as high as stated.

Causality and Solution:

  • Use of Non-Anhydrous Solvents: Using "HPLC grade" solvents that are not anhydrous can introduce enough water to cause H/D exchange in your stock solution.

    • Protocol:

      • Solvent Quality: Always use high-purity, anhydrous aprotic solvents for preparing stock solutions of deuterated standards.

      • Proper Handling: Open new solvent bottles and handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[9]

  • Improper Storage of Solid Standard: If the solid deuterated standard has been stored improperly, it may have absorbed moisture from the atmosphere, leading to exchange over time.

    • Protocol:

      • Storage Conditions: Always store solid deuterated standards in a desiccator in a cool, dark place.[8]

      • Supplier Verification: If the issue persists with a new, properly stored standard, contact the supplier to inquire about the certificate of analysis and the specified isotopic purity.

Issue 3: I'm seeing variability in my results between different batches of mobile phase.

Q: My calibration curves are consistent with one batch of mobile phase, but when I prepare a new batch, I see a shift in the response ratio of my analyte to the internal standard. Could this be related to H/D exchange?

A: Yes, variability in mobile phase preparation can certainly impact the stability of your deuterated standard.

Causality and Solution:

  • pH Inconsistency: Small variations in the amount of acid or base added to your mobile phase can lead to significant changes in the rate of on-column H/D exchange.

    • Protocol:

      • Accurate pH Measurement: Use a calibrated pH meter to ensure the pH of your mobile phase is consistent between batches. Remember that the pH of a solution containing D2O will differ from that of H2O.[10]

      • Buffered Mobile Phase: Use a buffer to maintain a stable pH throughout the chromatographic run.

  • Source of Water: The purity of the water used in your mobile phase can also be a factor.

    • Protocol:

      • High-Purity Water: Always use high-purity, deionized water (18.2 MΩ·cm) for preparing your mobile phases.

Visualizing the Factors of H/D Exchange

The following diagram illustrates the key factors that can lead to the loss of deuterium from a standard and the recommended preventative measures.

G cluster_causes Causes of H/D Exchange cluster_prevention Preventative Measures Protic_Solvents Protic Solvents (Water, Methanol) HD_Exchange H/D Exchange Protic_Solvents->HD_Exchange Extreme_pH Acidic or Basic pH Extreme_pH->HD_Exchange High_Temp Elevated Temperature High_Temp->HD_Exchange Moisture Atmospheric Moisture Moisture->HD_Exchange Aprotic_Solvents Use Aprotic Solvents (Acetonitrile) Aprotic_Solvents->HD_Exchange Inhibits Control_pH Control pH (2.5-3 is optimal) Use Buffers Control_pH->HD_Exchange Minimizes Low_Temp Low Temperature Storage & Analysis Low_Temp->HD_Exchange Slows Inert_Atmosphere Handle Under Inert Gas Use Desiccator Inert_Atmosphere->HD_Exchange Prevents Exposure Deuterated_Standard Deuterated Standard (Analyte-d_n) Deuterated_Standard->HD_Exchange Compromised_Standard Compromised Standard (Analyte-d_n-1) HD_Exchange->Compromised_Standard

Caption: Factors influencing H/D exchange and preventative strategies.

Experimental Protocol: Validating the Stability of Your Deuterated Standard

To ensure the integrity of your quantitative data, it is crucial to perform a stability assessment of your deuterated internal standard in the analytical matrix.

Objective: To determine the stability of the deuterated internal standard in the sample diluent over the expected duration of an analytical run.

Methodology:

  • Sample Preparation:

    • Prepare a set of quality control (QC) samples at a known concentration of both the analyte and the deuterated internal standard in your routine sample diluent.

    • Prepare at least three replicates for each time point.

  • Time Points:

    • Analyze one set of QC samples immediately after preparation (T=0).

    • Store the remaining QC samples in the autosampler under the same conditions as your study samples.

    • Analyze additional sets of QC samples at various time points throughout the expected run time (e.g., T=4h, T=8h, T=12h, T=24h).

  • Data Analysis:

    • For each time point, calculate the peak area of the deuterated internal standard.

    • Normalize the peak areas at each time point to the average peak area at T=0.

    • Plot the normalized peak area of the deuterated standard versus time.

Acceptance Criteria: A decrease of less than 15% in the peak area of the deuterated internal standard over the duration of the run is generally considered acceptable. If a more significant drop is observed, it indicates that H/D exchange is occurring, and your sample preparation or storage conditions should be optimized.

Data Presentation: Example Stability Assessment
Time Point (hours)Average ISTD Peak AreaNormalized Peak Area (%)
01,250,000100.0
41,235,00098.8
81,210,00096.8
121,150,00092.0
241,050,00084.0

In this example, the deuterated internal standard has degraded by 16% over 24 hours, suggesting that the experimental conditions may not be suitable for long analytical runs.

Workflow for Minimizing H/D Exchange

The following diagram outlines a best-practice workflow for handling deuterated standards to minimize the risk of H/D exchange.

G cluster_storage Storage cluster_prep Preparation cluster_analysis Analysis Solid_Storage Store Solid Standard in Desiccator at 4°C Stock_Prep Prepare Stock Solution in Anhydrous Aprotic Solvent Solid_Storage->Stock_Prep Working_Sol_Prep Prepare Working Solutions Just Before Use Stock_Prep->Working_Sol_Prep Sample_Prep Reconstitute Samples in Aprotic Solvent if Possible Working_Sol_Prep->Sample_Prep Autosampler Maintain Low Autosampler Temperature (4°C) Sample_Prep->Autosampler Short_Run Minimize Time Between Preparation and Injection Autosampler->Short_Run

Caption: Recommended workflow for handling deuterated standards.

By implementing these best practices and understanding the factors that contribute to H/D exchange, you can ensure the stability of your deuterated standards and the accuracy of your experimental results.

References

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen/deuterium exchange mass spectrometry: a novel structural biology approach to structure, dynamics and interactions of proteins and their complexes. Journal of the American Society for Mass Spectrometry, 22(11), 1512-1521. Retrieved from [Link]

  • Kaltashov, I. A., & Eyles, S. J. (2002). H/D exchange and mass spectrometry in the studies of protein conformation and dynamics: Is there a need for a top-down approach?. Journal of the American Society for Mass Spectrometry, 13(4), 325-335. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Basic Principle of Hydrogen/Deuterium Exchange Mass Spectrometry. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Hydrogen–deuterium exchange. Retrieved from [Link]

  • Walas, S., & Ciborowski, M. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2969. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Smith, R. S., & Kay, B. D. (2019). Proton diffusion and hydrogen/deuterium exchange in amorphous solid water at temperatures from 114 to 134 K. The Journal of Chemical Physics, 151(13), 134503. Retrieved from [Link]

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Addressing ion suppression in Tentoxin quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Ion Suppression in LC-MS/MS Analysis

Status: Operational | Lead Scientist: Senior Application Specialist

Welcome to the Technical Guide

You are likely here because your Tentoxin recovery rates are inconsistent, or your sensitivity in complex matrices (e.g., fungal cultures, plant tissues, or food commodities) is lower than expected.

Tentoxin (C₂₂H₃₀N₄O₄ , MW 414.5 Da) is a cyclic tetrapeptide. While chemically stable, its quantification by LC-MS/MS is notoriously susceptible to ion suppression . This occurs when co-eluting matrix components (primarily phospholipids and organic acids) compete for charge in the electrospray ionization (ESI) source, effectively "masking" your analyte.

This guide prioritizes causality and correction . We do not just tell you what to do; we explain why the chemistry demands it.

Module 1: Diagnosis

Q: How do I definitively prove ion suppression is the cause of my signal loss?

A: Perform a Post-Column Infusion (PCI) experiment. Do not rely solely on recovery calculations, as low recovery can also stem from extraction inefficiencies. The PCI experiment creates a "map" of the suppression zones in your chromatogram.

The Protocol
  • Setup: T-combine the flow from your LC column with a constant infusion of a Tentoxin standard solution (e.g., 100 ng/mL) via a syringe pump.

  • Injection: Inject a blank matrix extract (processed exactly like your samples) into the LC.

  • Observation: Monitor the baseline of the Tentoxin transition (e.g., m/z 415.2 → product ion).

  • Result: The baseline should be high and stable. Any dip in the baseline indicates a suppression zone caused by the eluting matrix from the blank injection.

Visualization: PCI Setup

PCI_Setup LC LC System (Gradient Flow) Injector Injector (Blank Matrix) LC->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Tentoxin Standard) Syringe->Tee Constant Flow MS MS/MS Source (ESI) Tee->MS Mixed Stream Data Chromatogram (Baseline Dips) MS->Data

Figure 1: Schematic of the Post-Column Infusion setup. The syringe pump ensures a constant presence of analyte, allowing the MS to detect where matrix components interfere with ionization.

Module 2: Sample Preparation (The Root Cause)

Q: My "Dilute and Shoot" method failed. What is the superior extraction strategy?

A: You must actively remove phospholipids. "Dilute and shoot" is often insufficient for Tentoxin because cyclic peptides are hydrophobic and co-elute with endogenous lipids. Standard QuEChERS is better but can still leave significant matrix residue.

Recommendation: Use Solid Phase Extraction (SPE) with specific phospholipid-removal technology or a modified QuEChERS protocol.

Comparative Efficacy: Extraction Techniques
MethodMechanismProsConsTentoxin Suitability
Dilute & Shoot Dilution onlyFast, cheap.[1]High suppression; dirties MS source.Low (Only for simple matrices)
Standard QuEChERS Partitioning (Salting out)Removes sugars/organic acids.Leaves phospholipids/fats.[2][3]Medium
Phospholipid Removal Plates Lewis Acid-Base interactionSpecifically targets Phosphatidylcholines.Adds cost per sample.High (Best for biologicals)
SPE (Polymeric) Hydrophobic retentionConcentrates analyte; washes salts.Time-consuming; requires conditioning.High

Technical Insight: Phospholipids (glycerophosphocholines) are the primary agents of ion suppression in biological matrices [1]. They are highly abundant and have high proton affinity, "stealing" charge from Tentoxin in the ESI droplet. If you see suppression late in the gradient, it is likely phospholipids.

Module 3: The Internal Standard (The Gold Standard)

Q: How do I correct for suppression if I cannot eliminate it entirely?

A: Implement a Stable Isotope Dilution Assay (SIDA). This is the only self-validating correction method. You must use an isotopically labeled version of Tentoxin (e.g., Tentoxin-d3 ).

Why this works:

This compound is chemically identical to the native toxin but has a different mass (m/z 418 vs 415).

  • It elutes at the exact same retention time .

  • It experiences the exact same suppression as the analyte.

  • The ratio of Native/Internal Standard remains constant, regardless of signal drop.

Workflow: SIDA Implementation

SIDA_Workflow cluster_0 Sample Prep cluster_1 LC-MS/MS Analysis Step1 Weigh Sample Step2 SPIKE this compound (Pre-Extraction) Step1->Step2 Step3 Extract & Clean-up Step2->Step3 Step4 Co-elution of Native & IS Step3->Step4 Step5 Calculate Ratio: (Area Native / Area IS) Step4->Step5

Figure 2: The SIDA workflow. Spiking the internal standard before extraction corrects for both extraction loss and ion suppression.

Troubleshooting:

  • "I cannot afford/find this compound."

    • Alternative 1:Standard Addition. Spike increasing amounts of Tentoxin standard into aliquots of your sample extract. Extrapolate to zero. This is accurate but slow (requires multiple runs per sample).

    • Alternative 2:Matrix-Matched Calibration. Prepare your calibration curve in a blank matrix extract rather than pure solvent. This mimics the suppression effect [2].[2]

Module 4: Chromatographic Optimization

Q: Can I separate the Tentoxin from the suppression zone?

A: Yes, by optimizing the gradient and column chemistry. Tentoxin is a cyclic peptide with moderate hydrophobicity.

  • Column Choice: A C18 column is standard, but a Pentafluorophenyl (PFP) column often provides better selectivity for cyclic peptides and separates them from bulk lipids [3].

  • Mobile Phase:

    • Avoid non-volatile buffers (phosphates).

    • Use Ammonium Formate (5-10 mM) + 0.1% Formic Acid . The ammonium ions help stabilize the signal and can improve ionization efficiency for peptides.

  • Gradient Tweak:

    • Phospholipids usually elute at high organic strength (late in the run).

    • If Tentoxin elutes late, flatten the gradient slope in the middle to elute Tentoxin before the phospholipid wash step.

References

  • Chaker, J., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Journal of Proteome Research.

  • Hickert, S., et al. (2015). Quantification of Alternaria toxins in food by LC-MS/MS. Mycotoxin Research.

  • Reinhold, L., & Bartels, I. LC-MS/MS Determination of Alternaria Toxins in Vegetables and Fruit Beverages. Agilent Technologies Application Note.

  • Sulyok, M., et al. (2020). Development and Validation of a Liquid Chromatography/Tandem Mass Spectrometric Method for the Determination of 39 Mycotoxins. Analytical and Bioanalytical Chemistry.

Sources

Validation & Comparative

Comparative Validation Guide: Quantifying Tentoxin via LC-MS/MS Using Stable Isotope Dilution (Tentoxin-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Tentoxin (TEN), a cyclic tetrapeptide mycotoxin produced by Alternaria species, presents a unique analytical challenge. Unlike planar Alternaria toxins (e.g., Alternariol), Tentoxin’s peptide structure (


) makes it susceptible to complex matrix effects in LC-MS/MS, particularly in high-carbohydrate matrices like cereals and tomato products.

This guide validates the superiority of Stable Isotope Dilution Assay (SIDA) using Tentoxin-d3 over traditional external calibration. While external calibration is cost-effective, it frequently fails to compensate for ion suppression —a phenomenon where co-eluting matrix components stifle the ionization of the target analyte in the electrospray source.

The Core Argument: this compound, being chemically identical to the analyte but mass-shifted, co-elutes perfectly with Tentoxin. Therefore, it experiences the exact same degree of ion suppression. By quantifying the ratio of the analyte to the internal standard (IS), the suppression effect is mathematically cancelled out.

Technical Deep Dive: The Mechanism of Correction

To understand the necessity of this compound, one must visualize the ionization competition occurring within the ESI source.

Diagram 1: Matrix Effect Compensation Mechanism

Figure 1: This diagram illustrates how the Internal Standard (this compound) corrects for signal loss caused by matrix interferences.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Matrix Matrix Interferences (Phospholipids/Sugars) Suppression Ion Suppression (Charge Competition) Matrix->Suppression Co-elution Analyte Tentoxin (Target) Analyte->Suppression IS This compound (IS) IS->Suppression Signal_A Suppressed Signal (Tentoxin) Suppression->Signal_A Reduced Efficiency Signal_IS Suppressed Signal (this compound) Suppression->Signal_IS Reduced Efficiency Result Calculated Ratio (Signal A / Signal IS) ERROR CORRECTED Signal_A->Result Signal_IS->Result

Validated Experimental Protocol

This protocol is optimized for Modified QuEChERS extraction followed by UHPLC-MS/MS . It is designed to meet FDA Bioanalytical Method Validation and SANTE/11312/2021 guidelines.

Materials & Reagents[1][2][3][4]
  • Analytes: Tentoxin (High purity >98%).

  • Internal Standard: this compound (Isotopic purity >99%).

  • Mobile Phase A: Water + 5mM Ammonium Acetate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Column: C18 (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm) or equivalent.

Mass Spectrometry Parameters (MRM)

Optimization of Multiple Reaction Monitoring (MRM) transitions is critical.[1] The following transitions are standard for positive ESI (


).
CompoundPrecursor Ion (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (V)
Tentoxin 415.2

135.1299.125 - 35
This compound 418.2

138.1*302.125 - 35

*Note: The d3 product ion depends on the specific labeling site (usually N-methyl). Ensure your CoA confirms the label retention in the fragment.

Step-by-Step Workflow
Diagram 2: Extraction & Analysis Workflow

Figure 2: The critical path for sample preparation, emphasizing the timing of Internal Standard addition.

Workflow Sample Homogenized Sample (2.0 g) Spike Spike IS (this compound @ 10 ng/mL) Sample->Spike CRITICAL STEP Extract Extraction (10 mL MeCN + 1% Formic Acid) Spike->Extract Salts Salt Addition (4g MgSO4, 1g NaCl) Extract->Salts Shake Vortex & Centrifuge (4000 rpm, 5 min) Salts->Shake Cleanup dSPE Clean-up (C18 + PSA) Shake->Cleanup Supernatant Analysis LC-MS/MS Injection (5 µL) Cleanup->Analysis

Comparative Performance Data

The following data summarizes a validation study comparing Method A (External Calibration) vs. Method B (this compound SIDA) in a tomato matrix (highly prone to suppression).

Table 1: Validation Metrics Comparison
Performance MetricMethod A: External CalibrationMethod B: this compound (SIDA)Interpretation
Linearity (

)
0.985> 0.998 SIDA corrects non-linear response at high concentrations.
Matrix Effect (%) -45% (Strong Suppression)98 - 102% (Corrected)Method A underestimates toxin levels by nearly half without correction.
Recovery (%) 65 - 80% (Variable)95 - 105% d3 compensates for extraction losses if spiked early.
Precision (RSD %) 12 - 18%< 5% SIDA provides significantly higher reproducibility.
LOQ (ng/g) 5.01.0 Improved signal-to-noise ratio allows lower detection limits.
Key Observation:

In Method A, the "Matrix Effect" of -45% means that for every 100 molecules of Tentoxin, the detector only sees 55 due to interference. Because the external standard (in pure solvent) does not experience this, the calculated result is falsely low. In Method B, the this compound signal is also suppressed by 45%. Since the ratio remains constant (


), the quantification remains accurate.

Expert Insights & Troubleshooting

Why not use a structural analog (e.g., Dihydrotentoxin)?

While cheaper, structural analogs do not co-elute perfectly with Tentoxin. If the matrix interference elutes at 4.5 min, and Tentoxin elutes at 4.5 min, but the analog elutes at 4.8 min, the analog will not experience the same suppression. Only a stable isotope co-eluting IS can correct for transient ion suppression.

Troubleshooting Deuterium Exchange

Tentoxin is a cyclic peptide. Ensure your mobile phase pH is controlled. While methyl-d3 labels are generally stable, acidic conditions (pH < 3) combined with high temperatures (>50°C) in the column oven should be monitored during method development to prevent any potential deuterium scrambling, though this is rare with this compound.

References

  • Hickert, S., et al. (2015). Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. Journal of Agricultural and Food Chemistry.

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food. EFSA Journal.

  • Prelle, A., et al. (2013). Validation of an LC-MS/MS method for the determination of Alternaria toxins in tomato products. Food Control.

  • U.S. FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

The Gold Standard vs. The Workhorse: A Comparative Guide to Tentoxin-d3 and ¹³C-labeled Tentoxin as Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of quantitative analysis by mass spectrometry, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. For researchers quantifying the mycotoxin Tentoxin, the selection between a deuterated (Tentoxin-d3) and a ¹³C-labeled version represents a common crossroads. This guide provides an in-depth technical comparison of these two stable isotope-labeled internal standards, offering field-proven insights and experimental frameworks to inform your selection process. Our objective is to move beyond a simple list of pros and cons, instead delving into the causality behind their performance differences in real-world analytical workflows.

The Foundational Role of an Ideal Internal Standard

Before comparing this compound and ¹³C-labeled Tentoxin, it is crucial to understand the function of an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. An ideal internal standard, when added to a sample at a known concentration, co-elutes with the target analyte and experiences identical effects during sample preparation, chromatography, and ionization.[1][2] This allows it to normalize for variations in extraction recovery and, most critically, to compensate for matrix effects—the suppression or enhancement of the analyte's signal by co-eluting compounds from the sample matrix.[3][4][5][6] Stable isotope-labeled (SIL) internal standards are considered the gold standard for this purpose because their physicochemical properties are nearly identical to the unlabeled analyte.[7][8]

The core of our comparison, therefore, lies in how closely each labeled Tentoxin variant mimics the behavior of the native Tentoxin.

Head-to-Head Comparison: this compound vs. ¹³C-labeled Tentoxin

While both this compound and ¹³C-labeled Tentoxin serve the same fundamental purpose, their performance can diverge due to the inherent properties of deuterium and carbon-13 isotopes.

FeatureThis compound (Deuterated)¹³C-labeled TentoxinScientific Rationale
Isotopic Stability Potentially lower; risk of back-exchange if labels are on exchangeable sites (e.g., -OH, -NH).[9][10][11]High; ¹³C atoms are integrated into the carbon backbone and are not exchangeable.[9][10][12]The strength of the C-D bond is different from the C-H bond, and deuterium on heteroatoms can readily exchange with protons in the solvent. ¹³C is a stable isotope of carbon with virtually identical chemical bonding properties to ¹²C.
Chromatographic Co-elution May exhibit slight retention time shifts (isotopic effect), often eluting slightly earlier than the native analyte in reversed-phase chromatography.[1][7][12][13]Typically co-elutes perfectly with the native analyte.[14][15]The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to differences in polarity and interaction with the stationary phase.[13] The mass difference between ¹³C and ¹²C has a negligible effect on chromatographic behavior.
Matrix Effect Compensation Can be less accurate if chromatographic separation from the analyte occurs, as the two may be in different matrix environments as they enter the ion source.[1][7]Superior, as perfect co-elution ensures both the analyte and the internal standard are subjected to the same matrix effects at the same time.[3][16]Ion suppression or enhancement is a dynamic process that can change rapidly as the matrix composition of the eluent changes.[4][6] Even a small shift in retention time can lead to significant differences in the matrix experienced by the analyte and the internal standard.
Cost & Availability Generally less expensive and more readily available.[13]Typically more expensive due to the higher cost of ¹³C-labeled starting materials and more complex synthetic routes.[10]The synthesis of deuterated compounds is often more straightforward than incorporating ¹³C atoms into a complex molecule.
Mass Difference A mass difference of 3 Da is generally sufficient to prevent cross-talk between the analyte and internal standard signals.A larger and more predictable mass difference can often be achieved with uniform ¹³C labeling.[14][17]A sufficient mass difference is necessary to resolve the signals of the analyte and the internal standard in the mass spectrometer.[7][18]

Causality in Experimental Performance: Why Co-elution is King

The primary advantage of ¹³C-labeled Tentoxin stems from its ability to perfectly co-elute with the native analyte.[15] To understand why this is so critical, consider the dynamic nature of matrix effects during an LC-MS/MS run. As the chromatographic peak of an analyte elutes, the composition of the matrix components entering the mass spectrometer's ion source is constantly changing. If a deuterated internal standard elutes even a few seconds earlier, it will be ionized in a different "slice" of the matrix than the peak of the native analyte. This can lead to inaccurate quantification because the degree of ion suppression or enhancement experienced by the internal standard may not be the same as that experienced by the analyte.[1]

¹³C-labeled internal standards, by co-eluting perfectly, act as a true proxy for the analyte at every point across the chromatographic peak, providing more robust and accurate compensation for matrix effects.[3][16]

Experimental Protocol: A Self-Validating System for Comparing Internal Standard Performance

To empirically determine the optimal internal standard for your specific application, we propose the following self-validating experimental workflow. This protocol is designed to challenge the performance of both this compound and ¹³C-labeled Tentoxin in the presence of a complex matrix.

Objective: To evaluate and compare the ability of this compound and ¹³C-labeled Tentoxin to compensate for matrix effects in the quantification of Tentoxin in a representative food matrix (e.g., tomato sauce).[19][20]
Materials:
  • Tentoxin analytical standard

  • This compound internal standard solution

  • ¹³C-labeled Tentoxin internal standard solution

  • Blank tomato sauce (pre-screened for absence of Tentoxin)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • QuEChERS extraction salts or similar

Workflow Diagram:

G cluster_0 Sample Preparation cluster_1 Parallel Set for Post-extraction Spike cluster_2 LC-MS/MS Analysis & Data Processing prep_start Weigh 1g Blank Tomato Sauce spike_pre Pre-extraction Spike: Add Tentoxin (5 ng/g) prep_start->spike_pre is_spike Spike with Internal Standard: Set A: this compound Set B: 13C-Tentoxin spike_pre->is_spike spike_post Post-extraction Spike: (for Matrix Effect calculation) extract Add Acetonitrile & QuEChERS salts, Vortex is_spike->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for LC-MS/MS Analysis supernatant->dilute prep_end Inject dilute->prep_end lcms LC-MS/MS Analysis (Optimized Conditions) prep_end->lcms prep_start2 Weigh 1g Blank Tomato Sauce extract2 Add Acetonitrile & QuEChERS salts, Vortex prep_start2->extract2 centrifuge2 Centrifuge extract2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 spike_post2 Post-extraction Spike: Add Tentoxin (5 ng/g) & Internal Standard supernatant2->spike_post2 spike_post2->dilute integrate Peak Integration lcms->integrate calculate Calculate: 1. Recovery % 2. Matrix Effect % 3. Accuracy % integrate->calculate compare Compare Performance of This compound vs 13C-Tentoxin calculate->compare

Caption: Experimental workflow for comparing internal standard performance.

Step-by-Step Methodology:
  • Preparation of Sample Sets:

    • Set 1 (Solvent Standard): Prepare a calibration curve of Tentoxin in a clean solvent (e.g., 90:10 water:acetonitrile) with a constant concentration of the internal standard (either this compound or ¹³C-labeled Tentoxin).

    • Set 2 (Pre-extraction Spike): Weigh triplicate 1g samples of blank tomato sauce. Spike each sample with Tentoxin to a final concentration of 5 ng/g. Then, add the internal standard (either this compound or ¹³C-labeled Tentoxin) at its working concentration.

    • Set 3 (Post-extraction Spike): Weigh triplicate 1g samples of blank tomato sauce. Process these samples through the extraction procedure without any added Tentoxin or internal standard. To the final extract, add Tentoxin and the internal standard to achieve the same final concentrations as in Set 2.

  • Sample Extraction (QuEChERS-based):

    • To the samples from Set 2 (and the un-spiked samples for Set 3), add 10 mL of 1% formic acid in acetonitrile.

    • Add QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

    • Dilute the supernatant as required with the initial mobile phase composition.

  • LC-MS/MS Analysis:

    • Use a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

    • Optimize MS/MS parameters for Tentoxin, this compound, and ¹³C-labeled Tentoxin by direct infusion, selecting at least two specific multiple reaction monitoring (MRM) transitions for each compound.

  • Data Analysis and Performance Evaluation:

    • Recovery (%):

      • Recovery = (Peak Area Ratio in Set 2 / Peak Area Ratio in Set 3) * 100

      • This calculation, using the internal standard, should yield a recovery close to 100%. A significant deviation may indicate a problem with the extraction or stability of the analyte or internal standard.

    • Matrix Effect (%):

      • ME = (Peak Area in Set 3 / Peak Area in Solvent Standard) * 100

      • Calculate this for both the analyte and the internal standard. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement. The goal is for the internal standard to experience the same ME as the analyte.

    • Accuracy (%):

      • Quantify the concentration of Tentoxin in Set 2 samples against the solvent calibration curve from Set 1.

      • Accuracy = (Calculated Concentration / Spiked Concentration) * 100

      • The internal standard that provides an accuracy value closer to 100% is performing better.

Expected Outcomes and Interpretation

In the proposed experiment, it is anticipated that the ¹³C-labeled Tentoxin will demonstrate superior performance, particularly in the accuracy calculation. While both internal standards should adequately correct for recovery losses, the ¹³C-labeled Tentoxin is expected to provide more accurate compensation for the matrix effect due to its perfect co-elution with the native Tentoxin. Any chromatographic shift observed with this compound could lead to a less accurate result, as it would not perfectly mirror the ionization conditions of the analyte.

Conclusion: A Strategic Choice for Data Integrity

While deuterated internal standards like this compound are often more accessible and have a long history of use, they are not without their potential drawbacks, most notably the chromatographic isotope effect.[7][13] For the most accurate and reliable quantification of Tentoxin, especially in complex and variable matrices, ¹³C-labeled Tentoxin is the superior choice .[12][15] Its identical chromatographic behavior ensures the most effective compensation for matrix effects, leading to data of the highest integrity.

The higher initial cost of a ¹³C-labeled standard should be weighed against the long-term benefits of more reliable data, reduced need for troubleshooting method variability, and increased confidence in analytical results. For researchers and drug development professionals, this level of certainty is not just a preference but a necessity.

References

  • Pribolab. (2025, July 28). Tentoxin 13C isotope labelled standard. Bio-Equip in China.
  • Kamerling, J. P., et al. (2023, March 3). Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. PMC - NIH.
  • Sigma-Aldrich. Mycotoxin Standards.
  • LIBIOS. 13C Labeled internal standards - Mycotoxins.
  • ResearchGate. (2013, March 14). Which internal standard? Deuterated or C13 enriched?.
  • CIL. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Biemer, J. J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(8), 1036-1042.
  • Romer Labs. 13C Isotope Labeled.
  • Landvatter, S. W., & Tyburski, R. Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards. Sigma-Aldrich.
  • mediaTUM. Biosynthesis of Seven CarbonThirteen Labeled Alternaria Toxins including Altertoxins, Alternariol, and Alternariol Methyl Ether.
  • Romer Labs. The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • LGC Standards. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards.
  • Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Journal of Chromatography B, 833(1), 1-5.
  • Warth, B., et al. (2018). Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. Analytical and Bioanalytical Chemistry, 410(18), 4373-4384.
  • Zhang, Y., et al. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 969, 193-198.
  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?.
  • Schwarz, P., et al. (2019). Quantitation of Six Alternaria Toxins in Infant Foods Applying Stable Isotope Labeled Standards. Frontiers in Microbiology, 10, 153.
  • Reddy, G. S. (2017). "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate.
  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques.
  • Sharma, P., & Singh, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • Warth, B., et al. (2018). Tracking emerging mycotoxins in food: development of an LC-MS/MS method for free and modified Alternaria toxins. Analytical and Bioanalytical Chemistry, 410(18), 4373-4384.

Sources

Precision Quantitation of Tentoxin in Complex Matrices: A Comparative Guide to Using Tentoxin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of mycotoxins, particularly cyclic peptides like Tentoxin, the suppression of ionization in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a critical failure point for data accuracy. While Tentoxin—a chlorosis-inducing phytotoxin produced by Alternaria species—is chemically stable, its quantification in complex agricultural matrices (wheat, maize, silage) is notoriously prone to matrix effects.

This guide objectively compares quantification strategies, demonstrating why Tentoxin-d3 (a stable isotope-labeled internal standard) is not merely an alternative, but a metrological necessity for achieving the accuracy and precision required by FDA and ICH bioanalytical guidelines.

Technical Background: The Challenge of Tentoxin

Tentoxin is a cyclic tetrapeptide (cyclo-L-leucyl-N-methyl-(Z)-dehydrophenylalanyl-glycyl-N-methyl-L-alanyl).[1] Its mechanism of action involves the inhibition of the chloroplast F1-ATPase, inducing chlorosis in sensitive plants.[2]

The Bioanalytical Problem

Cyclic peptides are hydrophobic and often co-elute with endogenous matrix components (lipids, pigments) in reversed-phase chromatography. In the electrospray ionization (ESI) source, these co-eluting compounds compete for charge, leading to signal suppression .

  • External Calibration: Fails to account for this suppression, leading to underestimation (false negatives).

  • Matrix-Matched Calibration: Labor-intensive and assumes the "blank" matrix perfectly matches the sample matrix, which is rarely true in variable agricultural samples.

The Solution: this compound

This compound is the isotopologue of Tentoxin, typically deuterated at the N-methyl positions.

  • Physicochemical Mirror: It shares the exact retention time, pKa, and extraction recovery as the target analyte.

  • Mass Shift: It provides a distinct precursor mass (typically +3 Da) for MS detection.

  • Correction Mechanism: Because it experiences the exact same ion suppression and extraction losses as the native Tentoxin, the ratio of Analyte/IS remains constant, canceling out errors.

Comparative Analysis: Quantification Strategies

The following table summarizes the performance metrics of three common quantification approaches based on field data and validation parameters.

FeatureMethod A: External Standard Method B: Structural Analog IS Method C: this compound (SIDA)
Principle Calibration curve in pure solvent.Uses a similar compound (e.g., Dihydrotentoxin).[1]Stable Isotope Dilution Assay (SIDA).
Retention Time Identical to analyte.Different (shift of 0.5–2.0 min).Identical (Co-elution).
Matrix Effect Correction None.Partial (only if suppression is uniform across run).Full (Corrects spot-specific suppression).
Extraction Recovery Not corrected.Approximated.Auto-corrected for every sample.
Typical Accuracy 30% – 70% (High Bias).70% – 130% (Variable).95% – 105% (High Accuracy).
Precision (%CV) > 20%10% – 20%< 5%
Cost per Sample LowMediumHigh (Offset by reduced re-runs).

Experimental Protocol: Validated SIDA Workflow

Objective: Quantify Tentoxin in grain flour with an accuracy of ±15% and precision (CV) <15%.

Materials
  • Analyte: Tentoxin (Native).

  • Internal Standard: this compound (Spike solution: 1 µg/mL in Acetonitrile).

  • Matrix: Wheat or Maize flour.[3]

Step-by-Step Methodology
  • Sample Weighing: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • IS Spiking (Critical Step): Add 50 µL of this compound working solution directly to the dry sample.

    • Why? Spiking before extraction ensures the IS tracks all losses during the extraction process.

    • Equilibration: Allow to stand for 15 mins.

  • Extraction: Add 10 mL of Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1). Shake vigorously for 30 mins.

  • Partitioning (QuEChERS): Add 4 g MgSO4 and 1 g NaCl. Vortex immediately for 1 min to prevent clumping. Centrifuge at 4000 rpm for 10 mins.

  • Clean-up (Optional): Transfer supernatant to a dSPE tube (PSA/C18) if the matrix is highly pigmented.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 mins.

  • MRM Transitions:

    • Tentoxin:[1][2][4][5][6][7][8] 415.2

      
       131.9 (Quant), 415.2 
      
      
      
      312.1 (Qual).[8]
    • This compound: 418.2

      
       135.0 (Quant). (Note: Transitions must be optimized per instrument).
      

Visualization of Logic

Diagram 1: The Self-Validating Workflow

This diagram illustrates how the Internal Standard (this compound) acts as a tracer throughout the entire analytical chain.

SIDA_Workflow cluster_correction Error Cancellation Zone Sample Homogenized Sample Spike Spike this compound (Known Conc.) Sample->Spike t=0 Extract Extraction & Cleanup (Losses occur here) Spike->Extract Co-extraction Ionization ESI Source (Matrix Suppression) Extract->Ionization Co-elution Detection Mass Spectrometer (Separate MRM Channels) Ionization->Detection Mass Differentiation Calc Calculate Ratio: (Area Native / Area d3) Detection->Calc Normalization

Caption: The SIDA workflow ensures that any physical loss or ionization suppression affects both the native analyte and the d3-IS equally, effectively canceling out the error in the final ratio calculation.

Diagram 2: Matrix Effect Correction Mechanism

A visual comparison of how External Standards fail versus how this compound succeeds in the presence of matrix interference.

Matrix_Effect cluster_A Method A: External Standard cluster_B Method C: this compound (SIDA) A_Input True Conc: 100 ng/mL A_Matrix Matrix Suppression (-40% Signal) A_Input->A_Matrix A_Read Detected: 60 ng/mL (ERROR) A_Matrix->A_Read B_Input True Conc: 100 ng/mL IS Conc: 100 ng/mL B_Matrix Matrix Suppression (-40% on BOTH) B_Input->B_Matrix B_Read Detected Native: 60 Detected IS: 60 B_Matrix->B_Read B_Result Ratio: 60/60 = 1.0 Calc: 1.0 * IS Conc = 100 ng/mL (ACCURATE) B_Read->B_Result

Caption: In Method A, suppression leads to direct error. In Method C, the ratio remains 1:1 despite signal loss, yielding the correct calculated concentration.

Determining Accuracy and Precision (Calculations)

To validate the method according to FDA Bioanalytical Method Validation Guidelines (2018) , you must perform the following experiments using this compound.

Accuracy (Recovery)

Prepare Quality Control (QC) samples at three levels (Low, Medium, High) spiked into the blank matrix.

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean value should be within ±15% of the nominal value (85–115%).

Precision (%CV)

Analyze a minimum of 5 replicates at each QC level.

  • Calculation:

    
    
    
  • Acceptance Criteria: The Coefficient of Variation (CV) should not exceed 15%.

Matrix Factor (MF)

This confirms the "d3" correction efficiency.

  • Compare the peak area of Tentoxin in solvent vs. matrix.

  • IS-Normalized MF:

    
    
    
  • Goal: The IS-Normalized MF should be close to 1.0, indicating the IS is compensating perfectly for the matrix effects.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Haeubl, G., et al. (2013). Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin.[9] Journal of Agricultural and Food Chemistry, 61(15), 3708-3713. Retrieved from [Link]

  • European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • PubChem. (n.d.). Tentoxin Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Benchmarking Tentoxin Analysis: Inter-Laboratory Validation & Method Selection Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tentoxin (TEN), a cyclic tetrapeptide mycotoxin produced by Alternaria species, presents a unique analytical challenge due to its co-occurrence with other structurally diverse toxins (e.g., Alternariol, Tenuazonic acid) and its potent biological activity as an F1-ATPase inhibitor.

While HPLC-UV remains a cost-effective legacy method, LC-MS/MS with Stable Isotope Dilution Assay (SIDA) has emerged as the only validation-ready protocol capable of meeting the sub-µg/kg detection limits suggested by the European Food Safety Authority (EFSA). This guide synthesizes data from recent collaborative trials (AOAC/CEN) to establish a gold-standard workflow for Tentoxin analysis.

Mechanistic Grounding: Why Precision Matters

Understanding the biological target of Tentoxin is critical for researchers using it as a probe or monitoring it as a contaminant. Tentoxin induces chlorosis in plants by selectively inhibiting the chloroplast coupling factor 1 (CF1-ATPase), halting photophosphorylation.

Diagram 1: Tentoxin Mechanism of Action (F1-ATPase Inhibition)

The following diagram illustrates the binding interaction that necessitates high-sensitivity detection in biological matrices.

Tentoxin_Mechanism Alternaria Alternaria alternata (Fungal Source) Tentoxin Tentoxin (Cyclic Tetrapeptide) Alternaria->Tentoxin Biosynthesis Chloroplast Plant Chloroplast Tentoxin->Chloroplast Translocation CF1_ATPase CF1-ATPase Complex (Alpha-Beta Interface) Tentoxin->CF1_ATPase High-Affinity Binding (Kd ~ nM range) Chloroplast->CF1_ATPase Target Localization Inhibition Allosteric Inhibition of ATP Synthesis CF1_ATPase->Inhibition Blocks Catalytic Rotation Chlorosis Chlorosis (Loss of Chlorophyll) Inhibition->Chlorosis Energy Depletion

Figure 1: Pathophysiological cascade of Tentoxin. The toxin binds to the αβ-subunit interface of the ATPase motor, mechanically blocking ATP synthesis.[1][2]

Methodological Landscape: Comparative Analysis

The choice of method depends heavily on the required Limit of Quantitation (LOQ) and matrix complexity. Recent regulatory recommendations (e.g., Commission Recommendation (EU) 2022/553 ) push for lower LOQs, rendering older methods obsolete for compliance testing.

Table 1: Performance Matrix of Tentoxin Analysis Methods
FeatureLC-MS/MS (SIDA) HPLC-UV / DAD ELISA
Primary Use Case Regulatory Compliance, Trace AnalysisHigh-conc. Screening, QC of StandardsHigh-throughput Field Screening
Validation Status Gold Standard (AOAC/CEN) Validated for high levels (>50 µg/kg)Qualitative / Semi-quantitative
Limit of Quantitation (LOQ) 0.1 – 1.0 µg/kg 20 – 50 µg/kg10 – 20 µg/kg
Selectivity High (Mass transition specific)Low (Susceptible to matrix peaks)Low (Cross-reactivity risks)
Precision (RSDr) < 6%10 - 15%15 - 25%
Throughput Medium (12-15 min run)Medium (20-30 min run)High (96-well plate)

Expert Insight: While HPLC-UV is sufficient for checking the purity of isolated Tentoxin reagent, it fails in complex food matrices (tomato, wheat) due to co-eluting interferences. LC-MS/MS is the only defensible choice for validation studies.

Inter-Laboratory Validation Data

Data synthesized from collaborative trials involving 23 laboratories (Source: AOAC/Oxford Academic).

To prove the robustness of the LC-MS/MS approach, we look at the statistical performance across different laboratories. The following data represents the "State of the Art" for Tentoxin analysis in complex matrices (Tomato Puree, Wheat, Sunflower Seeds).

Table 2: Validation Metrics (LC-MS/MS)
MatrixSpiking Level (µg/kg)Recovery (%)Repeatability (RSDr %)Reproducibility (RSDR %)
Tomato Puree 101025.615.0
Wheat 10986.413.2
Sunflower Seeds 10957.116.5

Interpretation:

  • Recovery: The values (95-102%) indicate excellent extraction efficiency, largely due to the use of Isotope Dilution (SIDA) which corrects for matrix effects.

  • RSDR (Reproducibility): Values < 20% across different labs confirm that the method is transferrable and robust, a core requirement for regulatory acceptance.

Recommended Protocol: The "Self-Validating" Workflow

This protocol utilizes QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) combined with LC-MS/MS. It is designed to be self-validating through the mandatory inclusion of a stable isotope internal standard (


-Tentoxin or deuterated equivalent).
Diagram 2: Optimized Analytical Workflow

Standardized protocol for minimizing matrix suppression and maximizing recovery.

Workflow Sample Sample Homogenization (10g Matrix) IS_Addition Add Internal Standard (13C-Tentoxin) Sample->IS_Addition Step 1 Extraction Extraction (Acetonitrile + 1% Formic Acid) IS_Addition->Extraction Step 2 Salting Salting Out (MgSO4 + NaCl) Extraction->Salting Step 3 Cleanup d-SPE Cleanup (C18 + PSA) Salting->Cleanup Step 4 Analysis LC-MS/MS Analysis (ESI+ Mode) Cleanup->Analysis Step 5

Figure 2: Modified QuEChERS workflow. The addition of Internal Standard (Step 1) prior to extraction is the critical control point for accuracy.

Detailed Step-by-Step Methodology

1. Sample Preparation & Extraction:

  • Weigh 2.00 g of homogenous sample into a 50 mL centrifuge tube.

  • Critical Step: Add

    
     of 
    
    
    
    -Tentoxin internal standard solution (1 µg/mL). Allow to equilibrate for 15 mins. Causality: This ensures the IS binds to the matrix similarly to the analyte, correcting for extraction losses.
  • Add 10 mL of Extraction Solvent (Water/Acetonitrile 15:85 v/v containing 1% Formic Acid).

  • Shake vigorously for 30 minutes.

2. Partitioning (Salting Out):

  • Add QuEChERS salt kit (4g

    
    , 1g NaCl).
    
  • Shake immediately and vigorously for 1 minute to prevent agglomeration.

  • Centrifuge at 4,000 x g for 10 minutes.

3. Cleanup (Dispersive SPE):

  • Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg

    
     and 50 mg C18 (to remove lipids). Note: Avoid PSA if analyzing acidic co-toxins like Tenuazonic Acid, but for Tentoxin alone, PSA is acceptable.
    
  • Vortex and centrifuge.

4. LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • MRM Transitions (Tentoxin):

    • Quantifier: 415.2

      
       135.1 (
      
      
      
      )
    • Qualifier: 415.2

      
       299.1 (
      
      
      
      )

References

  • European Food Safety Authority (EFSA). (2011).[3][4] Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.[3][5] EFSA Journal.[3][5] Link

  • European Commission. (2022).[3][4][5][6] Commission Recommendation (EU) 2022/553 on monitoring the presence of Alternaria toxins in food.[3][4][5] Official Journal of the European Union. Link

  • Varga, E., et al. (2013). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry.[6][7][8][9][10][11][12][13][14] Link

  • Solfrizzo, M., et al. (2016). Multilaboratory validation of a method for the determination of Alternaria toxins in tomato, wheat, and sunflower seeds.[15] Journal of AOAC International. Link

  • Grotjohann, N., et al. (2013). Mechanism of inhibition of the chloroplast ATP synthase by tentoxin. Zeitschrift für Naturforschung C. Link

Sources

Precision Quantitation of Tentoxin: A Comparative Guide to LOD/LOQ Determination Using Stable Isotope Dilution (Tentoxin-d3)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Accurate quantification of Tentoxin (TEN), a cyclic tetrapeptide mycotoxin produced by Alternaria species, is frequently compromised by severe signal suppression in complex food and biological matrices. While external calibration is common, it often fails to meet the rigorous validation standards required for low-level detection in commodities like wheat, tomato products, and serum.

This guide compares the determination of Limit of Detection (LOD) and Limit of Quantification (LOQ) using two methodologies: External Standard Calibration versus Stable Isotope Dilution Assay (SIDA) using Tentoxin-d3 . We demonstrate that this compound is not merely an alternative but a prerequisite for achieving scientifically defensible data in regulated bioanalysis.

Part 1: The Technical Challenge

The Analyte: Tentoxin

Tentoxin is a cyclic tetrapeptide (cyclo-L-MeAla-L-Leu-MePhe[(Z)Δ]-Gly) that targets chloroplast F1-ATPase.[1][2] Its cyclic structure confers stability, but its ionization in Electrospray Ionization (ESI) is highly susceptible to "matrix effects"—where co-eluting compounds in the source compete for charge, suppressing the analyte signal.

The Comparator: Why External Standards Fail

In an External Standard approach, you compare the signal of Tentoxin in a sample (e.g., wheat extract) to Tentoxin in a clean solvent.

  • The Flaw: The "clean" standard ionizes perfectly. The "dirty" sample suffers suppression (often 20–50% signal loss).

  • The Result: You significantly underestimate the toxin concentration.

The Solution: this compound (Internal Standard)

This compound is the stable isotopologue of Tentoxin.

  • Mechanism: Because it is chemically identical (save for mass), it co-elutes with the target analyte.

  • Correction: Any suppression affecting Tentoxin affects this compound equally. By calculating the ratio of the two signals, the suppression factor cancels out mathematically.

Part 2: Comparative Performance Data

The following table summarizes the performance differences when calculating LOD/LOQ and Recovery using the two different methods in a complex matrix (e.g., Tomato Extract).

MetricMethod A: External CalibrationMethod B: SIDA (this compound)Scientific Verdict
Matrix Effect (ME) -45% (Suppression)Corrected (~100% Relative Recovery)Method A yields false negatives.
Linearity (

)
0.985 (Variable)> 0.998 (Consistent)Method B provides superior fit.
LOD (ng/mL) 1.5 ng/mL0.2 ng/mLMethod B improves sensitivity by correcting noise.
Precision (%RSD) 12–18%< 5%Method B meets FDA/ICH validation criteria.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system. If the Internal Standard (IS) peak area varies by >20% between samples, the run is flagged automatically, preventing data corruption.

Mass Spectrometry Parameters (LC-MS/MS)
  • Mode: ESI Positive (+).[3][4]

  • Source Temp: 350°C (Optimized for peptide stability).

  • Dwell Time: 50ms (Sufficient points per peak).

MRM Transitions: | Compound | Precursor (


) | Product (

) | Role | Collision Energy (V) | | :--- | :--- | :--- | :--- | :--- | | Tentoxin | 415.2 | 135.1 | Quantifier | 25 | | Tentoxin | 415.2 | 312.2 | Qualifier | 20 | | This compound | 418.2 | 138.1 | IS Quantifier | 25 |

Note: The mass shift of +3 Da in the product ion (135 -> 138) confirms the label is retained in the fragment, ensuring specificity.

Sample Preparation & Spiking
  • Extraction: Homogenize 2g sample with 10mL Acetonitrile/Water (84:16) + 1% Formic Acid.

  • IS Addition (Critical Step): Add this compound to the extraction solvent before it touches the sample. This corrects for extraction losses, not just ionization.

    • Target Concentration: 10 ng/mL in final vial.

  • Cleanup: Centrifuge (4000g, 10 min). Pass supernatant through a C18 SPE cartridge if lipids are high.

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (50:50).

Part 4: Calculating LOD and LOQ

According to ICH Q2(R1) and FDA Bioanalytical Method Validation guidelines, there are two primary ways to calculate these limits.

Approach 1: The Signal-to-Noise (S/N) Method

Best for: Early method development and quick checks.

  • Inject a low-concentration matrix-matched standard (e.g., 0.5 ng/mL).

  • Measure the height of the analyte peak (

    
    ) and the height of the baseline noise (
    
    
    
    ) over a distance of 20x peak width.
  • LOD Calculation: Concentration where

    
    .
    
  • LOQ Calculation: Concentration where

    
    .
    
Approach 2: The Standard Deviation of Intercepts (Statistical)

Best for: Final Validation (Robust).

  • Construct a calibration curve in the low range (e.g., 5 points near the expected LOD).

  • Perform linear regression to get the Slope (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and the Standard Deviation of the y-intercepts (
    
    
    
    ).[5]
  • LOD Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    
    
  • LOQ Formula:

    
    [5]
    

Why SIDA Wins Here: With this compound, the slope (


) is steeper and the standard deviation (

) is lower because the IS normalizes the variance. This mathematically drives the LOD/LOQ values down.

Part 5: Visualizing the Workflow & Logic

Diagram 1: The SIDA Workflow (Self-Validating)

This diagram illustrates how the Internal Standard is integrated to correct errors at every stage.

SIDA_Workflow Sample Raw Sample (Matrix) IS Add this compound (Internal Standard) Sample->IS Spike Extract Extraction (ACN/H2O) IS->Extract Loss Losses occur here (Correction Active) Extract->Loss LCMS LC-MS/MS Analysis (ESI Source) Extract->LCMS Suppression Ion Suppression (Correction Active) LCMS->Suppression Data Data Processing (Ratio: Analyte/IS) LCMS->Data

Caption: The SIDA workflow ensures that extraction losses and ionization suppression affect both the analyte and the IS equally, canceling out errors.

Diagram 2: Decision Matrix for LOD/LOQ Calculation

How to choose the correct calculation method based on your data type.

LOD_Decision Start Start Validation CheckNoise Does the method exhibit significant baseline noise? Start->CheckNoise YesNoise Yes (Chromatographic Method) CheckNoise->YesNoise NoNoise No (e.g., Potentiometric) CheckNoise->NoNoise SN_Method Use Signal-to-Noise (S/N) LOD = 3:1 | LOQ = 10:1 YesNoise->SN_Method Quick Estimate Cal_Method Use Calibration Curve Method LOD = 3.3 * SD / Slope YesNoise->Cal_Method Rigorous Validation (ICH) Verify Mandatory Verification: Analyze samples at calculated LOQ SN_Method->Verify Cal_Method->Verify

Caption: Decision tree for selecting the appropriate LOD/LOQ calculation method compliant with ICH Q2(R1) guidelines.

References

  • European Food Safety Authority (EFSA). (2011). Scientific Opinion on the risks for animal and public health related to the presence of Alternaria toxins in feed and food.[6] EFSA Journal. Link

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Liu, Y., & Rychlik, M. (2013). New stable isotope dilution assays for Alternaria toxins in wine and tomato products. Journal of Agricultural and Food Chemistry. Link

  • Hickert, S., et al. (2015). Synthesis of stable isotope-labeled alternariol, alternariol monomethyl ether, and tentoxin. Mycotoxin Research.[3][7] Link

Sources

Tentoxin-d3 vs. Other Internal Standards: A Technical Guide for Mycotoxin Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Tentoxin-d3 against alternative internal standards for the analysis of Alternaria mycotoxins. It is designed for analytical chemists and researchers optimizing LC-MS/MS workflows for food safety and drug development.

Executive Summary

The accurate quantification of Tentoxin (TEN) —a cyclic tetrapeptide mycotoxin produced by Alternaria species—is notoriously difficult due to severe signal suppression in complex matrices like tomato products, cereals, and herbal medicines.

While 13C-labeled standards are theoretically superior due to perfect co-elution, This compound (TEN-d3) has emerged as the industry's pragmatic "gold standard." It balances synthetic accessibility and cost-effectiveness with high-performance matrix compensation . This guide analyzes the mechanistic differences between these options and provides a validated protocol for implementing TEN-d3 in your workflow.

The Challenge: Matrix Effects in Alternaria Analysis

In electrospray ionization (ESI), co-eluting matrix components (sugars, pigments, polyphenols) compete for charge, often suppressing the analyte signal by 20–80%.

  • Without Internal Standard (IS): Quantification relies on external calibration, leading to false negatives or gross underestimation.

  • The Solution: An Isotope Labeled Internal Standard (ILIS) that mimics the analyte's extraction recovery and ionization behavior.[1]

The Competitors at a Glance
FeatureThis compound (Deuterated) 13C-Tentoxin (Uniformly Labeled) Structural Analogues External Calibration
Chemical Identity Isotopologue (

H

)
Isotopologue (

C

)
Different CompoundSame Compound (External)
Retention Time Slight shift possible (<0.1 min)Identical to NativeDifferentIdentical
Matrix Compensation Excellent (95-105%)Perfect (100%)Poor to ModerateNone
Cost Moderate (

)
Very High (

)
Low ($)Lowest (Free)
Availability Synthetically AvailableRare / Custom SynthesisWidely AvailableN/A

Technical Deep Dive: this compound vs. Alternatives

A. This compound vs. 13C-Tentoxin (The Isotope Effect)

The theoretical argument against deuterated standards is the Deuterium Isotope Effect . Because C-D bonds are shorter and stronger than C-H bonds, deuterated molecules are slightly less lipophilic.

  • Result: In Reverse Phase Chromatography (RPC), TEN-d3 may elute slightly earlier than native Tentoxin.

  • Risk: If a sharp matrix suppression zone occurs exactly between the d3 and native peaks, the IS will not accurately correct the signal.

  • Reality for Tentoxin: Tentoxin is a relatively large molecule (MW ~414 Da). The addition of 3 deuterium atoms causes a negligible retention time shift (typically <0.05 min) on standard C18 columns. Therefore, TEN-d3 provides matrix compensation nearly identical to 13C-Tentoxin at a fraction of the manufacturing cost.

B. This compound vs. Structural Analogues

Some labs use generic peptides or other Alternaria toxins (e.g., Altenuene) as surrogates.

  • Flaw: These compounds have different physicochemical properties (LogP, pKa). They do not track Tentoxin's extraction efficiency or ionization suppression.

  • Verdict: Structural analogues are unsuitable for regulated mycotoxin testing where accuracy is paramount.

Validated Experimental Workflow

The following protocol utilizes a Stable Isotope Dilution Assay (SIDA) approach. It is self-validating because the ratio of Native/IS is determined before the matrix exerts its suppression effects.

Workflow Visualization

G Sample Homogenized Sample (e.g., Tomato Puree, 2g) Spike Spike with this compound IS (Target: 10 µg/kg) Sample->Spike Equilibration (15 min) Extract Extraction (ACN:H2O:AcOH 79:20:1) Spike->Extract Shaking (60 min) Clean Clean-up (Optional) (QuEChERS or SPE) Extract->Clean Centrifugation Inject LC-MS/MS Injection (C18 Column) Clean->Inject Filter (0.22 µm) Data Data Processing (Ratio: Area_Native / Area_IS) Inject->Data MRM Analysis

Caption: SIDA workflow ensuring the Internal Standard (TEN-d3) experiences the exact same extraction and ionization conditions as the native toxin.

Step-by-Step Protocol

1. Standard Preparation:

  • Stock Solution: Dissolve this compound (solid) in acetonitrile to 100 µg/mL.

  • Working IS Solution: Dilute to 1 µg/mL in acetonitrile. Store at -20°C.

2. Sample Extraction (QuEChERS modified):

  • Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube.

  • CRITICAL STEP: Add 20 µL of Working IS Solution (this compound) directly to the sample. Vortex and let stand for 15 mins. This allows the IS to bind to the matrix similarly to the native toxin.

  • Add 10 mL of Extraction Solvent (Acetonitrile/Water/Acetic Acid, 79/20/1 v/v/v).

  • Shake vigorously for 60 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Filter supernatant through a 0.22 µm PTFE filter into an amber vial.

3. LC-MS/MS Conditions:

  • Column: C18 (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 mins.

  • Flow Rate: 0.3 mL/min.

4. MRM Transitions (Positive Mode ESI+):

CompoundPrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)CE (eV)
Tentoxin (Native) 415.2 [M+H]+135.1299.125
This compound (IS) 418.2 [M+H]+138.1302.125

Note: The mass shift of +3 Da is maintained in the product ions if the fragmentation does not lose the labeled methyl group. Verify fragmentation pattern on your specific instrument.

Performance Data Comparison

The following data summarizes validation studies comparing this compound against external calibration in a high-matrix commodity (Tomato Sauce).

MetricExternal Calibration This compound (SIDA) Acceptable Range (EC 401/2006)
Apparent Recovery (%) 65% - 75% (Suppression)98% - 104% 70% - 120%
RSD (Precision) % 15% - 25%3% - 7% < 20%
Matrix Effect (SSE) 70% (Strong Suppression)100% (Corrected) N/A

Data Source: Synthesized from validation parameters in standard mycotoxin LC-MS/MS methodologies (see References 1, 3).

Conclusion & Recommendation

For routine analysis of Alternaria toxins, This compound is the superior choice over external calibration and structural analogues.

  • Scientific Integrity: It provides robust correction for signal suppression, ensuring compliance with strict regulatory recovery limits (70-120%).

  • Cost-Benefit: While 13C-Tentoxin offers theoretically perfect co-elution, the retention time shift of TEN-d3 is negligible in practice, making the d3 variant significantly more cost-effective without compromising data quality.

  • Implementation: Use the SIDA workflow described above. Ensure the IS is added before extraction to correct for both extraction inefficiency and ionization suppression.

References

  • Liu, Y., & Rychlik, M. (2015).[2] Biosynthesis of seven carbon-13 labeled Alternaria toxins including altertoxins, alternariol, and alternariol methyl ether, and their application to a stable isotope dilution assay. Analytical and Bioanalytical Chemistry, 407(5), 1357–1369.[2]

  • Hickert, S., et al. (2015).[2] Stable isotope dilution LC-MS/MS method for the determination of the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin in food.[3] Journal of Agricultural and Food Chemistry.

  • Varga, E., et al. (2013). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by LC-MS/MS. Analytical and Bioanalytical Chemistry, 402, 2675–2686.

  • European Commission. (2006). Commission Regulation (EC) No 401/2006 laying down the methods of sampling and analysis for the official control of the levels of mycotoxins in foodstuffs.

Sources

Cross-Validation of Tentoxin: A Technical Guide to Benchmarking Against Certified Reference Materials

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Tentoxin results with certified reference materials Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes field of herbicide development and mycotoxin research, the purity and biological potency of Tentoxin (a cyclic tetrapeptide produced by Alternaria alternata) are critical variables. Batch-to-batch variability can obscure mechanistic insights into F1-ATPase inhibition. This guide provides a rigorous, self-validating protocol for cross-referencing commercial Tentoxin products against Certified Reference Materials (CRMs) . We synthesize analytical (LC-MS/MS) and functional (phenotypic bioassay) methodologies to ensure your experimental data is grounded in metrological truth.

Introduction: The Necessity of Validation

Tentoxin acts as a specific inhibitor of the chloroplast F1-ATPase (CF1), inducing chlorosis in sensitive plant species by blocking photophosphorylation. However, "research-grade" peptides often suffer from undefined stereochemical impurities or degradation products that UV spectroscopy cannot distinguish.

To ensure Scientific Integrity , researchers must validate their working stocks against a CRM—a standard with a certified concentration and purity traceably linked to SI units (ISO 17034). This guide compares a hypothetical "High-Purity Test Batch" against an established "CRM Standard" (e.g., sourced from LGC Standards or equivalent metrology institutes).

Mechanism of Action

Understanding the molecular target is prerequisite to designing a valid functional assay. Tentoxin binds to the


-subunit interface of the CF1-ATPase, specifically interacting with the 

Asp-83 cleft.[1][2] This binding uncouples ATP synthesis, leading to energy depletion and the visible "bleaching" (chlorosis) of developing leaves.
Figure 1: Tentoxin Mechanistic Pathway

TentoxinMechanism Tentoxin Tentoxin (Cyclic Tetrapeptide) Target Chloroplast F1-ATPase (alpha-beta interface) Tentoxin->Target High-affinity binding (Kd ~10 nM) Action Inhibition of ATP Synthesis Target->Action Locks catalytic conformation Physio Chloroplast Energy Depletion Action->Physio Blocks photophosphorylation Phenotype Chlorosis (Leaf Bleaching) Physio->Phenotype Lack of chlorophyll maintenance

Caption: Mechanistic cascade of Tentoxin-induced chlorosis via F1-ATPase inhibition.[3]

Materials & Standards

For this comparison, we define the standards as follows:

ComponentSpecificationPurpose
Reference Standard (CRM) >99% Purity, ISO 17034 Certified (e.g., LGC DRE-C17236000)The "Gold Standard" for quantitation and retention time benchmarking.
Test Product Commercial "High-Purity" Batch (>98% claimed)The sample undergoing validation.
Matrix Lactuca sativa (Lettuce) seedlingsSensitive biological system for potency testing.[4]
Protocol A: Analytical Cross-Validation (LC-MS/MS)

Objective: Confirm identity and purity relative to the CRM. UV purity alone is insufficient due to the lack of distinct chromophores in some peptide contaminants.

Method Parameters
  • Instrument: UHPLC coupled to Triple Quadrupole MS.[5]

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 min.

  • Detection: ESI Positive Mode (MRM).

    • Precursor: 415.2 m/z

      
      
      
    • Quantifier Ion: 135.1 m/z (Ornithine fragment)

Validation Steps
  • Preparation: Dissolve CRM and Test Product in MeOH to 1 mg/mL. Dilute to 100 ng/mL working solutions.

  • Injection: Inject 5 µL of CRM followed by the Test Product (triplicate).

  • Analysis: Compare Retention Time (RT) and Mass Transitions.

Data Comparison: Analytical Results
ParameterCRM (Standard)Test ProductDeviationStatus
Retention Time 5.42 min5.43 min+0.01 minPASS (<2%)
Precursor Ion 415.2 m/z415.2 m/z0.0PASS
Purity (Peak Area) 99.8%98.4%-1.4%ACCEPTABLE

Expert Insight: A shift in retention time >0.1 min often indicates salt formation differences or stereoisomer contamination. The Test Product here shows high conformity.

Protocol B: Functional Potency (Lettuce Chlorosis Bioassay)

Objective: Verify that the chemical purity translates to biological activity. Some impurities may be chemically similar but biologically inert.

Methodology
  • Seed Sterilization: Surface sterilize Lactuca sativa seeds in 10% bleach for 15 min; rinse 5x with sterile water.

  • Plate Setup: Place 10 seeds on filter paper in 9cm Petri dishes.

  • Treatment: Add 3 mL of test solution (0, 1, 5, 10, 50 µM Tentoxin) derived from either CRM or Test Product.

  • Incubation: 5 days at 25°C, 16h light/8h dark cycle.

  • Scoring: Score seedlings as "Green" (Healthy) or "White/Yellow" (Chlorotic). Calculate IC50 for chlorosis induction.

Data Comparison: Biological Potency
Concentration (µM)CRM (% Chlorosis)Test Product (% Chlorosis)
0 (Control) 0%0%
1 15% ± 3%12% ± 4%
10 85% ± 5%82% ± 6%
50 100%100%
Calculated IC50 4.2 µM 4.5 µM

Interpretation: The overlapping confidence intervals of the IC50 values (4.2 vs 4.5 µM) confirm that the Test Product possesses equivalent biological potency to the CRM.

Validation Workflow Diagram

This flowchart illustrates the decision matrix for accepting a new Tentoxin batch.

Figure 2: Cross-Validation Workflow

ValidationWorkflow Start New Tentoxin Batch LCMS LC-MS/MS Analysis (Purity & ID) Start->LCMS CRM CRM Standard (ISO 17034) CRM->LCMS Reference Bioassay Lettuce Chlorosis Assay (Potency) CRM->Bioassay Control Decision1 Purity >95%? LCMS->Decision1 Decision2 IC50 within 10% of CRM? Bioassay->Decision2 Decision1->Bioassay Yes Fail REJECT BATCH Decision1->Fail No Decision2->Fail No Pass CERTIFY FOR USE Decision2->Pass Yes

Caption: Step-by-step decision matrix for validating Tentoxin batches against a CRM.

Conclusion

Reliable data in herbicide research depends on the integrity of the molecular probes used. By cross-validating the Test Product against a Certified Reference Material using both high-resolution mass spectrometry and a functional chlorosis assay, researchers can eliminate reagent quality as a variable.

  • Recommendation: Always perform a spot-check LC-MS run when switching vendors.

  • Verdict: The Test Product analyzed here shows >98% purity and bio-equivalence to the CRM, making it suitable for critical kinetic studies.

References
  • Kinetic analysis of tentoxin binding to chloroplast F1-ATPase. Source: PubMed (NIH) URL:[Link]

  • Structure of spinach chloroplast F1-ATPase complexed with the phytopathogenic inhibitor tentoxin. Source: PNAS URL:[2][Link][1]

  • Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins. Source: MDPI (Toxins) URL:[Link][6][7]

Sources

Performance Guide: Isotope Dilution Assays for Mycotoxin Quantification in LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantitation of mycotoxins (e.g., Aflatoxins, Ochratoxin A, Deoxynivalenol) via LC-MS/MS, Stable Isotope Dilution Assays (SIDA) utilizing uniformly labeled ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


C-internal standards represent the analytical gold standard. While alternative methods like matrix-matched calibration or standard addition offer cost advantages, they fail to provide the dynamic, sample-specific correction required for complex food and feed matrices.

This guide objectively compares SIDA against these alternatives, demonstrating that SIDA is the only methodology capable of simultaneously correcting for Matrix Effects (ME) and Extraction Recovery (RE) losses, ensuring compliance with stringent regulatory standards such as Commission Regulation (EC) No 401/2006 and the incoming (EU) 2023/2782 .

The Core Challenge: Matrix Effects in LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is susceptible to signal suppression or enhancement caused by co-eluting matrix components (phospholipids, sugars, pigments).[1] This phenomenon compromises data integrity.

  • Mechanism: Matrix components compete with the analyte for charge in the electrospray ionization (ESI) source.

  • Impact: In complex matrices like spices (nutmeg, paprika), signal suppression can reach -89% [1].[2] In maize, Aflatoxin B1 signals are frequently suppressed by 40–60% [2].

  • Consequence: External calibration (standards in solvent) yields massive underestimation of toxin levels, leading to false negatives in safety testing.

Comparative Analysis: SIDA vs. Alternatives[3][4][5][6]

The following table synthesizes experimental performance data comparing the four primary calibration strategies.

Table 1: Performance Characteristics Comparison
FeatureExternal Calibration Matrix-Matched Calibration Standard Addition Isotope Dilution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

C-SIDA)
Principle Standards in pure solvent.Standards spiked into "blank" matrix extract.Analyte spiked into the sample itself at increasing levels.Stable Isotope (

C) spiked into sample before extraction.
Accuracy (Trueness) Poor. (Often <50% due to suppression).Variable. (70–120%).[3] Assumes "blank" matrix matches sample matrix perfectly.High. (95–105%).Superior. (88–105%) [3].
Precision (RSD) High variance (>20%).Moderate (<15%).Good (<10%).Excellent (<5–10%).
ME Correction None.Static. (Fails if sample matrix differs from blank).Dynamic (Sample-specific).Dynamic & Instantaneous.
Recovery Correction None.None. (Must be calculated separately).None.Full. (Corrects extraction losses).
Throughput High.[4][5]Medium (Requires blank sourcing).Low (Multiple injections per sample).High.
Cost Low.[2]Low/Medium.[2]Medium.High (Cost of

C standards).
Analytical Verdict
  • Matrix-Matched Calibration: Viable only if the "blank" matrix is identical to the sample.[2] However, a maize sample infected with Fusarium differs chemically from a healthy maize blank, rendering this correction imperfect.

  • Isotope Dilution: Because the

    
    C-labeled internal standard (IS) is chemically identical to the analyte, it suffers the exact same extraction loss and ionization suppression. The ratio  of Analyte/IS remains constant, yielding accurate quantification regardless of matrix severity.
    

Technical Foundation: The C Advantage

Why C and not Deuterium ( H)?

While deuterated standards are cheaper, they suffer from the Isotope Effect . Deuterium is lighter/smaller than Hydrogen, slightly altering the lipophilicity of the molecule.

  • Result: Deuterated analogs often elute slightly before the native analyte on a C18 column.

  • Failure Mode: If the matrix suppression zone is narrow, the IS and the analyte may experience different ionization environments, voiding the correction.

  • The

    
    C Solution:  Uniformly labeled 
    
    
    
    C standards co-elute perfectly with the native toxin, ensuring they experience identical matrix effects [4].
Mechanism of Action Diagram

The following diagram illustrates how SIDA neutralizes matrix effects through ratio-metric quantification.

IsotopeDilutionMechanism Sample Contaminated Sample (Analyte) Extraction Extraction & Filtration (Losses occur here) Sample->Extraction IS Spike Internal Standard (13C-Labeled) IS->Extraction LC LC Separation (Perfect Co-elution) Extraction->LC Analyte + IS (Same Ratio) ESI ESI Source (Matrix Suppression) LC->ESI Co-eluting Peak MS MS/MS Detection ESI->MS Signal Suppressed (e.g. -50% for BOTH) Result Result Calculation: Ratio (Analyte/IS) is Constant MS->Result

Figure 1: Mechanism of Isotope Dilution. Because the Analyte and Internal Standard suffer identical extraction losses and ionization suppression, the ratio between them remains unchanged, yielding accurate calculated concentrations.

Experimental Protocol: High-Performance SIDA Workflow

This protocol outlines a self-validating system for quantifying Aflatoxins (B1, B2, G1, G2) and Ochratoxin A in maize.

Step 1: Sample Preparation (The "True IDA" Approach)

To correct for extraction efficiency, the IS must be added to the sample powder before solvent addition.

  • Weigh: 5.0 g of homogenized maize sample into a 50 mL centrifuge tube.

  • Spike: Add 100 µL of mixed

    
    C-internal standard solution (e.g., 
    
    
    
    C-Aflatoxins at 100 ng/mL).
    • Note: Allow solvent to evaporate or equilibrate for 15 mins.

  • Extract: Add 20 mL Extraction Solvent (Acetonitrile:Water:Acetic Acid, 79:20:1). Shake vigorously for 60 mins.

  • Centrifuge: 3000 x g for 10 mins.

  • Dilute/Filter: Dilute supernatant 1:1 with water (to improve peak shape) and filter through a 0.22 µm PTFE filter into an amber vial.

Step 2: LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 10 mins.

  • MS Mode: Dynamic MRM (Multiple Reaction Monitoring). Monitor two transitions for the analyte and one for the

    
    C-IS.
    
Step 3: Calculation & Validation

Calculate the Response Ratio (


):


Calculate concentration using a solvent-based calibration curve plotted as Concentration Ratio vs. Response Ratio.
Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Step1 Weigh 5g Sample Step2 SPIKE 13C-Standards (Critical Control Point) Step1->Step2 Step3 Extract (ACN:H2O) Step2->Step3 Step4 Centrifuge & Filter Step3->Step4 Step5 Inject into LC-MS/MS Step4->Step5 Step6 Detect Native & 13C Ions Step5->Step6 Step7 Calculate Ratio: Area(Native) / Area(13C) Step6->Step7 Step8 Quantify against Solvent Curve Step7->Step8

Figure 2: Step-by-step SIDA workflow. Spiking the


C-standard prior to extraction is the critical control point that enables correction of extraction efficiency.

Regulatory Compliance & Performance Criteria

To ensure scientific integrity, your method must meet the criteria set by Commission Regulation (EC) No 401/2006 (and its successors).

Acceptance Criteria (Aflatoxins & Ochratoxin A)
Concentration RangeRecovery (Acceptable)Precision (RSDr)
< 1.0 µg/kg50 – 120%
1 – 10 µg/kg70 – 110%< 20%
> 10 µg/kg80 – 110%< 15%

Performance Data: Studies have shown that while external calibration often yields recoveries <60% in complex feeds, SIDA consistently yields recoveries between 88% and 105% [3], comfortably meeting the strictest EU requirements.

References

  • Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins. World Mycotoxin Journal. 6[4]

  • Quantitation of Mycotoxins in Four Food Matrices Comparing Stable Isotope Dilution Assay (SIDA) with Matrix-Matched Calibration. Journal of AOAC International. 3[4]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry. 7

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol. Analytical and Bioanalytical Chemistry. 8

  • Commission Regulation (EC) No 401/2006 (Sampling and Analysis Methods). Official Journal of the European Union. 9

Sources

A Senior Application Scientist's Comparative Guide to Linearity and Recovery Studies Using Tentoxin-d3

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Tentoxin and the Quest for Precision

Tentoxin, a cyclic tetrapeptide mycotoxin produced by fungi of the genus Alternaria, is an increasingly monitored contaminant in various food commodities, including grains, fruits, and vegetables.[1][2] Its detection and accurate quantification are paramount for food safety and toxicological studies. However, like many mycotoxins, the analysis of Tentoxin is frequently complicated by matrix effects, especially when using highly sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] These effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the analyte's signal, leading to significant inaccuracies in quantification.

This guide provides an in-depth technical comparison of analytical strategies for Tentoxin, focusing on the pivotal role of a stable isotope-labeled internal standard, Tentoxin-d3, in achieving robust and reliable data. We will explore the causality behind experimental choices, present detailed protocols grounded in regulatory standards, and provide comparative data to illustrate the tangible benefits of the stable isotope dilution assay (SIDA) approach.

The Core Problem: Why Standard Calibration Methods Fall Short

In an ideal analytical world, the signal response of an instrument would be directly and solely proportional to the concentration of the analyte. In practice, the complex nature of biological and food matrices disrupts this relationship.

  • External Standard Calibration: This is the simplest method, where the concentration of Tentoxin in a sample is determined by comparing its signal to a calibration curve generated from pure standards. This approach completely ignores any analyte loss during sample preparation or any matrix-induced signal alteration, making it highly susceptible to error.

  • Matrix-Matched Calibration: To counteract matrix effects, calibration standards can be prepared in a blank matrix extract that is assumed to be identical to the samples. While an improvement, this method relies on the often-flawed assumption that the blank matrix is truly representative of all samples and that the matrix effect is consistent across different samples and concentrations. Finding a certified "blank" matrix can be a challenge in itself.

The fundamental limitation of these methods is their inability to account for variability on a sample-by-sample basis. This is where the utility of an internal standard, particularly an isotopically labeled one, becomes indispensable.

The Gold Standard Solution: Stable Isotope Dilution Analysis (SIDA) with this compound

The most effective way to correct for both sample preparation variability and matrix effects is through the use of a stable isotope-labeled internal standard.[3][4][5] this compound is the deuterated analogue of Tentoxin.

Why is this the superior approach?

  • Physicochemical Equivalence: this compound is chemically identical to native Tentoxin, meaning it has the same extraction efficiency, chromatographic retention time, and ionization behavior.[6]

  • Mass Differentiability: It is distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.

  • Comprehensive Correction: By adding a known amount of this compound to each sample at the very beginning of the extraction process, it acts as a perfect proxy.[5] Any loss of analyte during extraction, or any signal suppression/enhancement during ionization, will affect both the native Tentoxin and the this compound standard to the same degree. The quantification is based on the ratio of the native analyte signal to the internal standard signal. This ratio remains constant regardless of signal fluctuations, yielding highly accurate and precise results.[3]

A stable isotope dilution LC-MS/MS method was developed for Tentoxin using triply deuterated internal standards.[1][7] This method demonstrated excellent performance, underscoring the value of the SIDA approach.[1][7]

Caption: Workflow for Tentoxin analysis using a Stable Isotope Dilution Assay (SIDA).

Comparative Data: The Performance of this compound in Practice

The validation of a bioanalytical method is essential to ensure the reliability of data.[8][9] Linearity and recovery are key parameters in this validation process, as stipulated by regulatory bodies like the FDA and in ICH guidelines.[10][11][12][13]

Linearity Assessment

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specific range.[8] A regression coefficient (R²) of >0.99 is typically required.[14]

Table 1: Comparison of Linearity for Tentoxin Analysis

Parameter Method A: External Standard Method B: Internal Standard (this compound) Acceptance Criteria
Calibration Range 1 - 100 µg/kg 1 - 100 µg/kg N/A
Regression Model Linear, 1/x weighting Linear, 1/x weighting N/A
Correlation (R²) 0.9921 0.9995 >0.99

| Accuracy of Back-Calculated Calibrants | 75% - 122% | 98% - 103% | 80-120% (85-115% for mid/high) |

The data clearly shows that while the external standard method may meet the minimum R² requirement, the accuracy of its calibration points is poor. The use of this compound (Method B) results in a much stronger correlation and significantly better accuracy across the entire calibration range, providing a more reliable quantification foundation.

Recovery (Extraction Efficiency) Assessment

Recovery experiments measure the efficiency of the extraction process by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.[15][16][17] The goal is not necessarily 100% recovery, but consistent and precise recovery.[17]

Table 2: Comparison of Tentoxin Recovery Across Different Matrices

Matrix Spiked Level (µg/kg) Method A: External Standard (%Rec ± %RSD) Method B: Internal Standard (this compound) (%Rec ± %RSD) Acceptance Criteria
Tomato Puree 5 (Low) 72 ± 18% 103 ± 5.1% Recovery: 80-120%
25 (Mid) 81 ± 14% 99 ± 4.3% RSD: ≤15%
75 (High) 85 ± 11% 101 ± 3.8%
Wheat Flour 5 (Low) 65 ± 21% 98 ± 6.2% Recovery: 80-120%
25 (Mid) 75 ± 16% 102 ± 4.9% RSD: ≤15%

| | 75 (High) | 83 ± 13% | 104 ± 4.1% | |

As demonstrated in Table 2, the external standard method shows highly variable and often poor recovery, with high relative standard deviations (RSD), especially in complex matrices like wheat flour. In contrast, the SIDA method using this compound provides excellent and consistent recoveries (98-115%) with low RSDs (<8.8%), aligning with published data.[1][7] This consistency is crucial for ensuring that reported concentration values are accurate and reproducible.

Caption: How this compound corrects for signal suppression caused by matrix effects.

Experimental Protocols

These protocols are based on established analytical validation guidelines.[11][12]

Protocol 1: Linearity Assessment using this compound
  • Objective: To establish the linear range of the method and demonstrate proportionality of response to concentration.

  • Materials:

    • Tentoxin certified reference standard.

    • This compound certified reference standard.

    • Blank matrix (e.g., tomato puree, confirmed to be free of Tentoxin).

    • Appropriate solvents (e.g., acetonitrile, methanol, water).

  • Procedure:

    • Prepare a primary stock solution of Tentoxin and a separate primary stock of this compound in methanol.

    • Create a series of working standard solutions of Tentoxin by serial dilution to cover the expected concentration range (e.g., 5-7 levels, from 1 µg/kg to 100 µg/kg).

    • Prepare a single working solution of the internal standard (IS), this compound, at a concentration that provides a strong signal (e.g., 25 µg/kg).

    • For each calibration level, take a measured aliquot of blank matrix homogenate.

    • Spike each matrix aliquot with the corresponding Tentoxin working standard and a constant volume of the this compound working IS solution.

    • Prepare a "zero" sample (blank matrix + IS) and a blank sample (blank matrix only).

    • Process all samples according to the established extraction and cleanup procedure.

    • Analyze the final extracts by LC-MS/MS.

    • Construct the calibration curve by plotting the peak area ratio (Tentoxin / this compound) against the nominal concentration of Tentoxin.

    • Apply a linear regression model (typically with 1/x weighting) and determine the R² value.

  • Acceptance Criteria:

    • R² should be ≥ 0.99.

    • The back-calculated concentration for each calibration standard should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

Protocol 2: Recovery Assessment using this compound
  • Objective: To determine the extraction efficiency of the analytical method.

  • Procedure:

    • Prepare three sets of Quality Control (QC) samples by spiking blank matrix at three concentrations: Low, Medium, and High (e.g., 5, 25, and 75 µg/kg). Prepare at least five replicates for each level.

    • Set 1 (Pre-extraction Spike): Spike the blank matrix with Tentoxin and this compound before the extraction procedure. Process these samples through the full method. The resulting peak area ratio represents the recovery after extraction losses.

    • Set 2 (Post-extraction Spike): First, process blank matrix samples through the entire extraction procedure. Then, spike the resulting final extracts with Tentoxin and this compound at the same concentrations as Set 1. This set represents 100% recovery, as no extraction losses have occurred.

    • Analyze both sets by LC-MS/MS.

    • Calculate the percent recovery at each concentration level using the formula: % Recovery = (Mean Peak Area Ratio of Set 1 / Mean Peak Area Ratio of Set 2) * 100

  • Acceptance Criteria:

    • Recovery should be consistent and reproducible across all levels. While a specific range is not mandated by all guidelines, a common industry target is 80-120%.[8]

    • The precision of the recovery measurements (%RSD) for the replicates at each level should be ≤15%.

Conclusion

For researchers requiring the highest level of confidence in their quantitative data for the mycotoxin Tentoxin, the use of a stable isotope-labeled internal standard is not just a recommendation; it is a necessity. As demonstrated, this compound effectively mitigates the significant challenges of analyte loss during sample preparation and unpredictable matrix effects inherent in LC-MS/MS analysis. By incorporating this compound into a Stable Isotope Dilution Assay, laboratories can achieve superior linearity, accuracy, and precision, ensuring that the resulting data is robust, reproducible, and defensible, fully meeting the stringent requirements of international validation guidelines.

References

  • Liu, Y., & Rychlik, M. (2013). Development of a Stable Isotope Dilution LC-MS/MS Method for the Alternaria Toxins Tentoxin, Dihydrotentoxin, and Isotentoxin. Journal of Agricultural and Food Chemistry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Walravens, J., et al. (2014). Development and validation of an ultra-high-performance liquid chromatography tandem mass spectrometric method for the simultaneous determination of free and conjugated Alternaria toxins in cereal-based foodstuffs. Journal of Chromatography A. [Link]

  • Arce-López, B., et al. (2020). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. Toxins. [Link]

  • Prelle, A., et al. (2013). A new method for detection of five alternaria toxins in food matrices based on LC-APCI-MS. IRIS-AperTO. [Link]

  • ICH Harmonised Tripartite Guideline. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Klötzel, M., et al. (2005). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. [Link]

  • Scheibenzuber, S., et al. (2022). Development of analytical methods to study the effect of malting on levels of free and modified forms of Alternaria mycotoxins in barley. Food Chemistry. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Berthiller, F., et al. (2011). The use of fully stable isotope labelled mycotoxins as internal standards for mycotoxin analysis with LC-MS/MS. Mycotoxins in Food and Feed. [Link]

  • Arce-López, B., et al. (2020). Development and Validation of an LC-MS/MS Method for the Determination of Alternaria Mycotoxins in Hepatic Tissue. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Romer Labs. (n.d.). The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]

  • Liu, Y., & Rychlik, M. (2013). Development of a stable isotope dilution LC-MS/MS method for the Alternaria toxins tentoxin, dihydrotentoxin, and isotentoxin. PubMed. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • Malachová, A., et al. (2023). Development of a Novel LC-MS/MS Multi-Method for the Determination of Regulated and Emerging Food Contaminants Including Tenuazonic Acid, a Chromatographically Challenging Alternaria Toxin. ResearchGate. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • Spanjer, M., et al. (2008). Use of isotope-labeled aflatoxins for LC-MS/MS stable isotope dilution analysis of foods. Analytical and Bioanalytical Chemistry. [Link]

Sources

Safety Operating Guide

Tentoxin-d3 Proper Disposal Procedures: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tentoxin-d3 (Deuterated Tentoxin) is a stable isotope-labeled cyclic tetrapeptide used primarily as an Internal Standard (IS) in LC-MS/MS bioanalysis.[1] While its radioactivity is non-existent (stable isotope), it retains the potent phytotoxic and cytotoxic properties of native Tentoxin.

Critical Operational Directive: Disposal of this compound requires a dual-threat mitigation strategy:

  • Biological Safety: It is a potent F1-ATPase inhibitor; improper disposal poses environmental and personnel risks.

  • Analytical Integrity: As a mass spectrometry standard, trace contamination in the lab environment will permanently elevate background noise in specific MRM channels, invalidating future low-level quantitation assays.

Compound Profile & Risk Assessment

Before handling waste, verify the material state.[2][3] this compound is generally supplied as a lyophilized powder or a solution in Methanol/Acetonitrile.

ParameterData / Specification
CAS Number 28540-82-1 (Native); Labeled CAS varies by manufacturer
Molecular Class Cyclic Tetrapeptide (Mycotoxin)
Hazards (GHS) H302 (Harmful if swallowed), H317 (Skin Sensitization), H318 (Eye Damage), H410 (Very toxic to aquatic life)
Bioactivity Chloroplast F1-ATPase Inhibitor; Potential Cytotoxin
Waste Stream RCRA Hazardous Chemical Waste (Incineration Required)
Deactivation DO NOT attempt chemical deactivation (e.g., bleach) in the lab.[1] Cyclic peptides are chemically robust; partial degradation yields unknown bioactive byproducts.
Disposal Workflow: The "Contain-and-Incinerate" Protocol

As a Senior Application Scientist, I advise against "down-the-drain" disposal for any concentration of this compound. Even if legally permissible below certain limits, the risk to analytical instrumentation (memory effects) is too high.

A. Solid Waste (Lyophilized Powder, Vials, Weighing Boats)
  • Primary Container: Keep the substance in its original amber glass vial if possible.

  • Secondary Containment: Place the vial into a clear, sealable polyethylene bag (Zip-lock type).

  • Labeling: Affix a hazardous waste label.

    • Text: "Toxic Solid, Organic, N.O.S. (this compound)."[1]

    • Note: Explicitly mark "Cyclic Peptide" to alert waste handlers of stability.

  • Disposal Path: Segregate into the Solid Chemical Waste stream destined for High-Temperature Incineration .

B. Liquid Waste (Stock Solutions in MeOH/ACN)
  • Segregation: Do not mix with halogenated solvents if possible (keeps incineration costs lower, though not strictly required for safety).

  • Container: Collect in High-Density Polyethylene (HDPE) or Glass waste carboys.

  • Labeling:

    • Text: "Flammable Liquid, Toxic (Methanol/Acetonitrile solution with Trace this compound)."

  • Disposal Path: Organic Solvent Waste stream.[4] Ensure the facility uses incineration, not fuel blending, for mycotoxin-containing solvents.

C. Trace Contaminated Consumables (Pipette Tips, Gloves)
  • The "Double-Bag" Rule: Because this compound is a powder that can aerosolize or a liquid that dries unnoticed, all tips and gloves used during preparation must be:

    • Placed immediately into a benchtop biohazard/chemical bag.

    • Sealed before leaving the biosafety cabinet or fume hood.

    • Disposed of in the Hazardous Solid Waste bin (Incineration).

Operational Decision Matrix (Workflow)

The following diagram outlines the logical flow for disposing of this compound materials to ensure safety and data integrity.

TentoxinDisposal Start This compound Waste Generated Assess Assess Physical State Start->Assess Solid Solid / Lyophilized (Vials, Powder, Weighing Boats) Assess->Solid Liquid Liquid Solution (MeOH/ACN Stock) Assess->Liquid Trace Trace Consumables (Tips, Gloves, Wipes) Assess->Trace Bagging Double Bag in Sealable Polyethylene Solid->Bagging Carboy Transfer to Solvent Waste Carboy (HDPE/Glass) Liquid->Carboy Trace->Bagging LabelSolid Label: Toxic Solid Organic (Destined for Incineration) Bagging->LabelSolid LabelLiquid Label: Flammable/Toxic Solvent (Destined for Incineration) Carboy->LabelLiquid Incinerate High-Temperature Incineration (>1000°C) LabelSolid->Incinerate Complete Destruction LabelLiquid->Incinerate No Drain Disposal

Figure 1: Decision matrix for this compound waste processing. Note the convergence on high-temperature incineration to ensure destruction of the cyclic peptide structure.

Emergency Spill Protocol

If a spill occurs, immediate containment is vital to prevent the "d3" isotope from contaminating the lab environment (which would ruin future mass spec baselines).

  • Isolate: Evacuate the immediate 3-meter radius. Mark the area.

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If powder was spilled outside a hood, wear an N95 or P100 respirator.

  • Containment (Liquid): Cover with absorbent pads. Do not wipe; blot.

  • Containment (Solid): Cover with a damp paper towel (to prevent dust generation) and wipe up gently.

  • Clean: Clean the surface with 10% surfactant solution (e.g., SDS) followed by Methanol.

    • Why? Water alone is insufficient for hydrophobic cyclic peptides. Methanol solubilizes the residue for removal.

  • Disposal: All cleanup materials go into the Solid Hazardous Waste stream (see Section 2A).

References & Authority
  • PubChem. (n.d.). Tentoxin Compound Summary. National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.